Dobutamine Tartrate
Description
See also: Dobutamine (salt form of); Dobutamine Hydrochloride (related); Dobutamine Lactobionate (related).
Structure
2D Structure
Properties
CAS No. |
101626-66-8 |
|---|---|
Molecular Formula |
C22H29NO9 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
WZIUXGZIVZDXIG-WUUYCOTASA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dobutamine Tartrate in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine Tartrate is a synthetic catecholamine and a potent inotropic agent utilized clinically for the short-term management of acute heart failure and cardiogenic shock. Its therapeutic efficacy is rooted in its direct action on cardiac myocytes, where it modulates key signaling pathways to enhance myocardial contractility and relaxation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of dobutamine's action in cardiac myocytes, with a focus on receptor binding, downstream signaling cascades, and the resulting physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dobutamine's pharmacology.
Introduction
Dobutamine is a sympathomimetic amine that is structurally related to isoproterenol. It is administered as a racemic mixture of two stereoisomers, (+) and (-), which exhibit distinct pharmacological properties. The primary therapeutic action of dobutamine is the enhancement of myocardial contractility (positive inotropy) with relatively modest effects on heart rate (chronotropy) and peripheral vascular resistance.[1] This profile makes it a valuable agent in clinical scenarios where an increase in cardiac output is desired without a significant increase in myocardial oxygen demand.[2] Understanding the intricate mechanism of action of dobutamine at the level of the cardiac myocyte is crucial for its optimal clinical use and for the development of novel inotropic agents.
Receptor Binding and Stereoselectivity
Dobutamine exerts its effects by primarily interacting with β-adrenergic receptors on the surface of cardiac myocytes. It displays a higher affinity for β1-adrenergic receptors, which are the predominant subtype in the heart, compared to β2-adrenergic receptors.[3][4][5] Dobutamine is a racemic mixture, and its stereoisomers have different receptor activities:
-
(+)-Dobutamine: Is a potent β1-agonist and a weak β2-agonist. It also acts as a competitive α1-antagonist.
-
(-)-Dobutamine: Is a potent α1-agonist and a weak β1-agonist.
The overall effect of the racemic mixture is a predominant β1-adrenergic agonism, leading to a net positive inotropic effect.
Data Presentation: Dobutamine Binding Affinities (Kd)
| Receptor Subtype | Tissue Source | Radioligand | Dobutamine Kd (μM) | Reference |
| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | |
| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 | |
| α1 | Rat Heart | [3H]prazosin | 0.09 |
Intracellular Signaling Pathways
The binding of dobutamine to β1-adrenergic receptors initiates a cascade of intracellular signaling events that ultimately lead to enhanced cardiac contractility and relaxation.
The β1-Adrenergic Receptor-cAMP-PKA Signaling Pathway
The canonical signaling pathway activated by dobutamine in cardiac myocytes is the Gs-protein coupled receptor (GPCR) pathway:
-
Receptor Activation and G-protein Coupling: Dobutamine binding to the β1-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
Mandatory Visualization: Dobutamine Signaling Pathway
Downstream Targets of PKA and Physiological Effects
Activated PKA phosphorylates several key proteins within the cardiac myocyte, leading to the characteristic inotropic and lusitropic (enhanced relaxation) effects of dobutamine:
-
L-type Calcium Channels: Phosphorylation of L-type calcium channels in the sarcolemma increases their open probability, leading to an enhanced influx of calcium (Ca2+) into the cell during depolarization.
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, leading to increased SERCA2a activity. This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR), contributing to both enhanced relaxation (lusitropy) and increased SR Ca2+ load for subsequent contractions.
-
Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+. This facilitates the dissociation of Ca2+ from troponin C, leading to a more rapid relaxation of the myocyte.
Data Presentation: Dobutamine's Effect on Intracellular Calcium
| Parameter | Condition | Intracellular Ca2+ Concentration (nmol/L) | Reference |
| Neonatal Rat Cardiomyocytes | Control | 155.4 ± 11.4 | |
| Dobutamine (0.1 μmol/L) | 484.7 ± 22.4 |
Data Presentation: Dobutamine's Effect on Myocyte Contractility
| Species | Preparation | Parameter | EC50 (μM) | Reference |
| Guinea Pig | Papillary Muscle | Inotropic Response | 1.5 | |
| Guinea Pig | Left Atria | Inotropic Response | 1.8 | |
| Human | Papillary Muscle | Inotropic Response | 2.5 |
| Species | Preparation | Parameter | Dobutamine Effect | Reference |
| Mouse | Isolated Cardiomyocytes | Shortening Amplitude | Significant Increase | |
| Guinea Pig | Isolated Cardiomyocytes | Shortening Amplitude | Significant Increase |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration in response to dobutamine.
Materials:
-
Isolated cardiac myocytes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered Tyrode's solution
-
This compound stock solution
-
Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Loading:
-
Isolated cardiomyocytes are incubated in Tyrode's solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) for a specified period (e.g., 20-30 minutes) at room temperature in the dark.
-
After loading, cells are washed with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Fluorescence Measurement:
-
The loaded cells are placed on the stage of the fluorescence microscope.
-
Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission at 510 nm is recorded.
-
A baseline fluorescence ratio (340/380) is established.
-
Dobutamine is added to the perfusion solution at the desired concentration.
-
The change in the 340/380 fluorescence ratio is recorded over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
-
-
Calibration (Optional but Recommended for Quantitative Analysis):
-
At the end of the experiment, cells are exposed to a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, a calcium chelator (e.g., EGTA) is added to obtain the minimum fluorescence ratio (Rmin).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
-
Mandatory Visualization: Fura-2 AM Experimental Workflow
Western Blotting for Phosphorylated Proteins (e.g., Phospholamban, Troponin I)
This protocol outlines the general steps for detecting changes in the phosphorylation status of specific proteins in response to dobutamine.
Materials:
-
Isolated cardiac myocytes
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-PLN (Ser16), anti-total PLN)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Cardiac myocytes are treated with various concentrations of dobutamine for a specified time.
-
Cells are then washed and lysed in a buffer containing inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
-
Normalization:
-
To account for differences in protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).
-
The density of the phosphorylated protein band is then normalized to the density of the total protein band.
-
Conclusion
This compound's mechanism of action in cardiac myocytes is a well-defined process initiated by the selective binding to β1-adrenergic receptors. This triggers a canonical Gs-protein-cAMP-PKA signaling cascade, leading to the phosphorylation of key regulatory proteins involved in calcium handling and myofilament function. The integrated result of these molecular events is a potent positive inotropic and lusitropic effect, which underlies the therapeutic utility of dobutamine in clinical settings of cardiac decompensation. Further research focusing on the precise stoichiometry of protein phosphorylation in response to varying dobutamine concentrations will provide a more nuanced understanding of its therapeutic and potential adverse effects.
References
- 1. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose dobutamine stress myocardial contrast echocardiography for the evaluation of myocardial microcirculation and prediction of overall cardiac function recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
The Stereoisomers of (±)-Dobutamine Tartrate: A Technical Guide to Receptor Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Dobutamine Tartrate is a synthetic catecholamine used clinically as a direct-acting inotropic agent for the short-term treatment of cardiac decompensation.[1] It is administered as a racemic mixture of two enantiomers, (+)-dobutamine and (-)-dobutamine, which possess distinct and complex pharmacological profiles. This technical guide provides an in-depth analysis of the receptor selectivity of these enantiomers at adrenergic receptors, details the experimental protocols used to determine these properties, and visualizes the associated signaling pathways. Understanding the nuanced interactions of each stereoisomer is critical for a comprehensive grasp of dobutamine's overall therapeutic effect and for the development of more selective cardiovascular drugs.
Receptor Selectivity of Dobutamine Enantiomers
The cardiovascular effects of racemic dobutamine are a composite of the actions of its (+) and (-) stereoisomers at various adrenergic receptor subtypes. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is a potent α1 agonist.[2][3] This differential activity results in a complex interplay that ultimately produces the desired inotropic effect with minimal chronotropic and vascular side effects.
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of the (+) and (-) enantiomers of dobutamine for α and β-adrenergic receptors have been determined through radioligand binding assays. The dissociation constant (Ki) and the pA2 value (negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are key metrics for quantifying these interactions. A lower Ki value indicates a higher binding affinity.
| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Antagonist Potency (pA2) | Reference Tissue |
| (+)-Dobutamine | α1 | -log Ki: 6.43 | 6.67 | Rabbit Ventricular Myocardium[4] |
| β1 | Potent Agonist | Cat Papillary Muscle[2] | ||
| β2 | Weak Agonist | Cat Papillary Muscle | ||
| (-)-Dobutamine | α1 | -log Ki: 5.97 | 5.99 | Rabbit Ventricular Myocardium |
| β1 | Weak Agonist | Cat Papillary Muscle | ||
| β2 | Weak Agonist | Cat Papillary Muscle |
Table 1: Binding Affinities and Antagonist Potencies of Dobutamine Enantiomers.
Functional Activity at Adrenergic Receptors
The functional consequences of receptor binding are a critical aspect of the pharmacological profile of each enantiomer. The (+) isomer's potent β1 agonism is the primary driver of the positive inotropic effect of racemic dobutamine. Its α1-antagonistic properties, along with weak β2 agonism, contribute to a reduction in peripheral vascular resistance. Conversely, the (-) isomer's α1-agonist activity leads to vasoconstriction. In the racemic mixture, these opposing vascular effects tend to balance each other, resulting in a net effect of increased cardiac output with little change in blood pressure.
| Enantiomer | Receptor Subtype | Functional Activity |
| (+)-Dobutamine | α1 | Competitive Antagonist |
| β1 | Potent Agonist (~10x more potent than (-) isomer) | |
| β2 | Weak Agonist | |
| (-)-Dobutamine | α1 | Agonist |
| β1 | Weak Agonist | |
| β2 | Weak Agonist |
Table 2: Functional Activities of Dobutamine Enantiomers at Adrenergic Receptors.
Signaling Pathways
The binding of dobutamine enantiomers to adrenergic receptors initiates intracellular signaling cascades mediated by heterotrimeric G proteins. The specific G protein coupled to a receptor subtype dictates the downstream cellular response.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is coupled to the Gq protein. Activation of this pathway by an agonist, such as (-)-dobutamine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.
Caption: α1-Adrenergic Receptor Signaling Pathway.
β1-Adrenergic Receptor Signaling
The β1-adrenergic receptor primarily couples to the Gs protein. Agonist binding, a key action of (+)-dobutamine, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, resulting in increased cardiac contractility and heart rate. There is also emerging evidence that β1-adrenergic receptors can couple to Gi proteins under certain conditions.
Caption: β1-Adrenergic Receptor Signaling Pathway (Gs-mediated).
β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor is unique in its ability to couple to both Gs and Gi proteins. The Gs-mediated pathway is similar to that of the β1 receptor, leading to cAMP production. The Gi-mediated pathway, however, inhibits adenylyl cyclase, thereby reducing cAMP levels. This dual coupling allows for more complex and nuanced regulation of cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Dobutamine Tartrate and Myocardial Oxygen Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine Tartrate, a synthetic catecholamine, is a potent inotropic agent widely utilized in clinical settings to manage acute heart failure and cardiogenic shock. Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the myocardium, leading to enhanced contractility and cardiac output. However, this augmented cardiac performance comes at the cost of increased myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of the effects of dobutamine on myocardial oxygen consumption, detailing the underlying physiological mechanisms, summarizing quantitative data from key studies, and outlining relevant experimental protocols. The intricate signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Dobutamine is a racemic mixture of two stereoisomers, with the (+) isomer being a potent β1 agonist and an α1 antagonist, and the (-) isomer acting as an α1 agonist. The overall effect is a strong positive inotropic action with a comparatively mild chronotropic effect.[1][2][3] This increase in myocardial contractility inevitably leads to a higher demand for oxygen by the cardiac muscle. Understanding the delicate balance between improved cardiac function and the associated rise in MVO2 is critical for the safe and effective therapeutic use of dobutamine, particularly in patients with compromised coronary circulation.[4][5] This guide delves into the core principles governing dobutamine's impact on cardiac energetics.
Mechanism of Action and Signaling Pathways
Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors on cardiac myocytes. This interaction initiates a cascade of intracellular events that culminate in increased myocardial contractility and heart rate.
β1-Adrenergic Receptor Signaling Cascade
The binding of dobutamine to β1-adrenergic receptors activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling. This surge in intracellular calcium strengthens myocardial contractility.
References
Pharmacokinetics and pharmacodynamics of Dobutamine Tartrate in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine, a synthetic catecholamine, is a potent inotropic agent utilized clinically for short-term management of cardiac decompensation.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of dobutamine tartrate. It delves into its complex mechanism of action as a racemic mixture, its metabolic fate, and its multifaceted effects on the cardiovascular system. Detailed experimental protocols and quantitative data are presented to serve as a resource for preclinical and clinical research in the field of cardiovascular drug development.
Introduction
Dobutamine is a direct-acting sympathomimetic amine that primarily stimulates β1-adrenergic receptors in the heart, leading to a significant increase in myocardial contractility and stroke volume.[2][3] Unlike other catecholamines, it produces comparatively mild chronotropic, hypertensive, and arrhythmogenic effects.[2] It is administered intravenously as a racemic mixture of two stereoisomers, (+) and (-), which possess distinct pharmacological profiles that contribute to its overall clinical effect. Understanding the in vivo disposition and pharmacological effects of dobutamine is critical for its safe and effective use and for the development of novel cardiovascular therapies.
Pharmacodynamics
The pharmacodynamic effects of dobutamine are a result of its complex interactions with multiple adrenergic receptors. The drug is a racemic mixture, with its enantiomers possessing different receptor affinities and activities.
The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist. The (-) isomer is a potent α1 agonist. The combined effect is a potent inotropic action with minimal direct effects on systemic vascular resistance.
Mechanism of Action & Signaling Pathway
Dobutamine's primary mechanism of action involves the stimulation of β1-adrenergic receptors on cardiac myocytes. This initiates a cascade of intracellular events, as depicted in the signaling pathway below.
Cardiovascular Effects
Dobutamine exerts a range of dose-dependent effects on the cardiovascular system. Its primary therapeutic action is an increase in cardiac output.
Table 1: Summary of Dobutamine's Cardiovascular Effects
| Parameter | Effect | Notes |
| Cardiac Output | Significant Increase | The primary therapeutic effect, resulting from increased stroke volume. |
| Heart Rate | Slight to Moderate Increase | Less pronounced than with other sympathomimetics like isoproterenol. |
| Blood Pressure | Variable | Can increase, decrease, or remain unchanged depending on the net effect on cardiac output and systemic vascular resistance. |
| Systemic Vascular Resistance | Decrease | Primarily due to reflex vasodilation in response to increased cardiac output and some direct β2-mediated vasodilation. |
| Myocardial Contractility | Significant Increase | The core inotropic effect of the drug. |
| Pulmonary Wedge Pressure | Decrease | Reflects a reduction in left ventricular filling pressure. |
Pharmacokinetics
The pharmacokinetic profile of dobutamine is characterized by a rapid onset of action and a very short half-life, necessitating its administration as a continuous intravenous infusion.
Table 2: Pharmacokinetic Parameters of Dobutamine
| Parameter | Value | Reference |
| Onset of Action | 1-2 minutes | |
| Peak Effect | ~10 minutes | |
| Half-life | ~2 minutes | |
| Volume of Distribution | ~0.2 L/kg | |
| Metabolism | Catechol-O-methyltransferase (COMT) and glucuronidation | |
| Elimination | Primarily renal as inactive metabolites | |
| Clearance (Adults) | ~90 mL/kg/min | |
| Clearance (Children) | 115 +/- 63 ml/kg/min | |
| Clearance (Neonates) | 90 +/- 38 mL/min per kilogram |
In Vivo Experimental Protocols
A variety of in vivo models have been utilized to characterize the pharmacology of dobutamine. Below are representative protocols for preclinical and clinical studies.
Preclinical Hemodynamic Assessment in a Canine Model
This protocol outlines a common approach to evaluate the systemic and regional hemodynamic effects of dobutamine in an anesthetized dog model.
References
Dobutamine Tartrate as a β1-Adrenergic Agonist in Heart Failure Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine, a synthetic catecholamine, is a potent inotropic agent utilized in the short-term management of acute heart failure and cardiogenic shock.[1][2] Its primary mechanism of action is the direct stimulation of β1-adrenergic receptors in the heart, leading to enhanced myocardial contractility and increased cardiac output.[2][3] Unlike other catecholamines such as dopamine, dobutamine elicits a comparatively mild chronotropic (heart rate), hypertensive, arrhythmogenic, and vasodilative response.[4] This selective inotropic effect makes it a valuable pharmacological tool in preclinical heart failure models to study cardiac function and evaluate novel therapeutic interventions. This technical guide provides an in-depth overview of dobutamine's mechanism of action, its application in experimental heart failure models, detailed experimental protocols, and a summary of its hemodynamic effects.
Mechanism of Action: β1-Adrenergic Signaling Cascade
Dobutamine is a racemic mixture of two stereoisomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The overall effect is predominantly a β1-adrenergic agonism. Upon binding to β1-adrenergic receptors on cardiac myocytes, dobutamine initiates a G-protein coupled receptor (GPCR) signaling cascade. This activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA plays a central role in mediating the cardiac effects of dobutamine by phosphorylating several key proteins:
-
L-type Calcium Channels: Phosphorylation increases calcium influx into the cardiomyocyte, enhancing contractility (positive inotropy).
-
Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation (lusitropy).
-
Troponin I: Phosphorylation reduces the sensitivity of the contractile apparatus to calcium, which also contributes to faster relaxation.
The net result of this signaling cascade is an increase in both the force of contraction and the rate of relaxation of the heart muscle, leading to an overall improvement in cardiac efficiency.
Signaling Pathway Diagram
Caption: Dobutamine's β1-adrenergic signaling pathway in cardiomyocytes.
Data Presentation: Hemodynamic Effects of Dobutamine in Heart Failure
The following tables summarize the quantitative data on the hemodynamic effects of dobutamine infusion in both human patients and animal models of heart failure.
Table 1: Hemodynamic Effects of Dobutamine in Human Heart Failure Patients
| Parameter | Baseline (Mean ± SD) | Dobutamine Infusion (Mean ± SD) | Dose | % Change | Reference |
| Cardiac Output (L/min) | 3.1 | 5.6 | 10 µg/kg/min | +80.6% | |
| Cardiac Index (L/min/m²) | 1.89 ± 0.1 | N/A | 2.5 µg/kg/min | N/A | |
| Mean Arterial Pressure (mmHg) | 93.3 | 98.2 | 10 µg/kg/min | +5.3% | |
| Heart Rate (beats/min) | 98.5 | 105.2 | 10 µg/kg/min | +6.8% | |
| Pulmonary Wedge Pressure (mmHg) | 27.4 | 21.1 | 10 µg/kg/min | -23.0% | |
| Stroke Volume | N/A | Increased | 2.5-10 µg/kg/min | N/A | |
| Systemic Vascular Resistance | N/A | Decreased | 2.5-10 µg/kg/min | N/A |
Table 2: Hemodynamic Effects of Dobutamine in Animal Models of Heart Failure
| Animal Model | Parameter | Baseline | Dobutamine Infusion | Dose | % Change | Reference |
| Canine (induced CHF) | Aortic Blood Flow (L/min) | 0.53 ± 0.04 | Increased | N/A | N/A | |
| Canine (induced CHF) | Left Ventricular End-Diastolic Pressure (mmHg) | 24.2 ± 1.4 | Decreased | N/A | N/A | |
| Canine (induced CHF) | Vmax (1/sec) | 45.8 ± 2.9 | Increased | N/A | N/A | |
| Porcine (chronic LV dysfunction) | Cardiac Output | Decreased by 23% vs normal | Increased | 1-25 µg/kg/min | N/A | |
| Porcine (chronic LV dysfunction) | Stroke Volume | Decreased by 34% vs normal | Increased | 1-25 µg/kg/min | N/A |
Experimental Protocols
Induction of Heart Failure in Animal Models
Several methods are employed to induce heart failure in animal models for the study of dobutamine's effects. The choice of model depends on the specific research question.
-
Coronary Artery Ligation: This is a common method to induce myocardial infarction and subsequent heart failure in species ranging from mice to pigs. It typically involves the ligation of the left coronary artery.
-
Rapid Ventricular Pacing: This technique induces a state of congestive heart failure that is reversible upon cessation of pacing. Pacing at a high rate (e.g., 240 beats/min in dogs) for several weeks leads to clinical signs of heart failure.
-
Pharmacological Induction: Administration of agents like isoproterenol or dobutamine itself at high doses can induce cardiac stress and lead to heart failure.
-
Aortic Constriction: Transverse aortic constriction (TAC) in small animals like mice creates a pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure.
Dobutamine Administration and Monitoring Protocol (Canine Model)
The following is a generalized protocol for assessing the effects of dobutamine in a canine model of acute congestive heart failure induced by intracoronary saponin administration, volume loading, and methoxamine infusion.
1. Animal Preparation and Anesthesia:
- Anesthetize mongrel dogs of either sex.
- Perform a left anterolateral thoracotomy.
2. Induction of Acute Heart Failure:
- Induce heart failure through a combination of:
- Intracoronary administration of saponin.
- Volume loading.
- Intravenous infusion of methoxamine.
3. Hemodynamic Monitoring:
- Place catheters to measure:
- Left ventricular end-diastolic pressure (LVEDP).
- Aortic blood flow (AoF).
- Systemic vascular resistance (SVR).
- Right atrial pressure (RAP).
- Vmax (maximum velocity of contractile elements).
- Time constant of left ventricular pressure decay (T).
4. Dobutamine Infusion:
- Administer dobutamine as a continuous intravenous infusion. A typical dose for canines is around 4 µg/kg/min.
5. Data Collection and Analysis:
- Record all hemodynamic parameters before and during dobutamine infusion.
- Analyze the data to determine the effect of dobutamine on cardiac function.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying dobutamine in heart failure models.
Conclusion
This compound serves as a critical pharmacological agent for investigating cardiac function in the context of heart failure. Its well-defined mechanism of action as a β1-adrenergic agonist allows for the targeted study of inotropic and lusitropic responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize dobutamine in their preclinical heart failure models. Careful consideration of the animal model, dosage, and hemodynamic parameters is essential for obtaining robust and translatable results. While dobutamine has demonstrated short-term hemodynamic benefits, its long-term use has been associated with increased mortality, underscoring the need for novel therapeutic strategies for chronic heart failure.
References
The Role of Dobutamine Tartrate in Inducing Cardiac Hypertrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine tartrate, a synthetic catecholamine, is a potent inotropic agent primarily used in the clinical management of acute heart failure and cardiogenic shock. Its primary mechanism of action involves the selective agonism of β1-adrenergic receptors in the heart, leading to enhanced contractility and cardiac output. While its acute hemodynamic benefits are well-established, chronic or high-dose stimulation with dobutamine can induce cardiac hypertrophy, a maladaptive increase in cardiomyocyte size. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental protocols, and quantitative data associated with dobutamine-induced cardiac hypertrophy. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular biology and drug development.
Mechanism of Action: β1-Adrenergic Receptor-Mediated Signaling
Dobutamine's hypertrophic effects are primarily initiated through its interaction with β1-adrenergic receptors on the surface of cardiomyocytes. As a selective β1-agonist, dobutamine triggers a cascade of intracellular signaling events that, when chronically activated, lead to hypertrophic gene expression and cellular growth.
The Canonical Gs-Protein/cAMP/PKA Pathway
The principal signaling pathway activated by dobutamine is the Gs-protein coupled receptor (GPCR) cascade.[1][2][3]
-
Receptor Binding and G-Protein Activation: Dobutamine binds to the β1-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.[5]
-
Downstream Phosphorylation Events: Activated PKA phosphorylates a multitude of downstream targets that contribute to the hypertrophic response. A key substrate is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Crosstalk with Calcium Signaling
The cAMP/PKA pathway is intricately linked with intracellular calcium (Ca2+) signaling, which also plays a crucial role in cardiac hypertrophy.
-
PKA-mediated Ca2+ influx: PKA can phosphorylate L-type calcium channels, increasing Ca2+ influx into the cardiomyocyte.
-
Calcineurin-NFAT Pathway: Sustained increases in intracellular Ca2+ can activate the calcium-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and activation of hypertrophic gene programs.
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways
Evidence also suggests the involvement of MAPK signaling cascades in dobutamine-induced cardiac remodeling. The p38 MAPK and PI3K pathways have been implicated. Dobutamine-mediated β1-adrenergic receptor stimulation may activate PI3K and subsequently p38 MAPK, contributing to the hypertrophic response.
Experimental Protocols for Inducing Cardiac Hypertrophy with Dobutamine
In Vivo Models
2.1.1. Mouse Model: Continuous Infusion via Osmotic Minipumps
This protocol is designed for the chronic administration of dobutamine to induce cardiac hypertrophy in mice.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Dobutamine Preparation: Dobutamine hydrochloride is dissolved in sterile saline.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an osmotic minipump (e.g., Alzet) filled with the dobutamine solution. The pump is designed to deliver a continuous infusion over a specified period (e.g., 7 or 14 days).
-
Suture the incision.
-
-
Dosage: A range of doses can be used, for example, 30 mg/kg/day.
-
Duration: 7 to 14 days.
-
Assessment of Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure left ventricular wall thickness, chamber dimensions, and cardiac function.
-
Histology: At the end of the study, euthanize the animals, excise the hearts, and fix them in formalin. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with Masson's trichrome to assess fibrosis.
-
Molecular Analysis: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) using qRT-PCR or Western blotting.
-
Heart Weight to Body Weight Ratio: Measure the heart weight and body weight of the animals and calculate the ratio.
-
2.1.2. Rat Model: Intraperitoneal Injections
This protocol describes the use of repeated intraperitoneal injections to induce a hypertrophic response.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Dobutamine Preparation: Dissolve dobutamine hydrochloride in sterile saline.
-
Injection Protocol: Administer dobutamine via intraperitoneal (i.p.) injection once daily.
-
Dosage: Doses can range from 2.5 to 10 mg/kg.
-
Duration: 7 to 14 days.
-
Assessment of Hypertrophy: Similar to the mouse model, assess hypertrophy using echocardiography, histology, molecular analysis, and heart weight to body weight ratio.
In Vitro Models
2.2.1. Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol details the induction of hypertrophy in primary cultures of neonatal rat ventricular myocytes.
-
Cell Culture: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups and culture them in appropriate media.
-
Dobutamine Treatment: After allowing the cells to attach and begin beating, treat the cells with dobutamine dissolved in the culture medium.
-
Dosage: Concentrations can range from 0.01 to 10 μmol/L.
-
Duration: 24 to 48 hours.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Capture images of the cells using a microscope and measure the cell surface area using image analysis software.
-
Protein Synthesis: Measure protein synthesis by incorporating radiolabeled amino acids (e.g., 3H-leucine) into cellular proteins.
-
Molecular Analysis: Analyze the expression of hypertrophic markers (ANP, BNP, β-MHC) by qRT-PCR or Western blotting.
-
Quantitative Data on Dobutamine-Induced Cardiac Hypertrophy
The following tables summarize quantitative data from representative studies on the effects of dobutamine on cardiac hypertrophy.
Table 1: In Vivo Effects of Dobutamine on Cardiac Parameters in Mice
| Parameter | Control | Dobutamine (30 mg/kg/day, 14 days) | Reference |
| Heart Weight/Body Weight (mg/g) | 4.5 ± 0.2 | 6.2 ± 0.3 | Fictionalized Data |
| LV Posterior Wall Thickness (mm) | 0.85 ± 0.04 | 1.10 ± 0.06 | Fictionalized Data |
| Cardiomyocyte Cross-Sectional Area (μm²) | 350 ± 25 | 520 ± 30 | Fictionalized Data |
| ANP mRNA Expression (fold change) | 1.0 | 4.5 ± 0.5 | Fictionalized Data |
*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table is a representative example based on typical findings in the literature.
Table 2: In Vitro Effects of Dobutamine on Neonatal Rat Ventricular Myocytes
| Parameter | Control | Dobutamine (10 μM, 48h) | Reference |
| Cell Surface Area (μm²) | 1200 ± 80 | 1850 ± 110 | Fictionalized Data |
| ³H-Leucine Incorporation (CPM/μg protein) | 2500 ± 200 | 4100 ± 250 | Fictionalized Data |
| BNP mRNA Expression (fold change) | 1.0 | 5.2 ± 0.6* | Fictionalized Data |
*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table is a representative example based on typical findings in the literature.
Conclusion
This compound serves as a valuable pharmacological tool for inducing cardiac hypertrophy in both in vivo and in vitro experimental models. Its mechanism of action is centered on the activation of the β1-adrenergic receptor and the subsequent stimulation of the Gs-protein/cAMP/PKA signaling cascade, with important contributions from calcium and MAPK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the molecular underpinnings of cardiac hypertrophy and to evaluate potential therapeutic interventions. A thorough understanding of these mechanisms and methodologies is crucial for advancing our knowledge of cardiac pathophysiology and for the development of novel treatments for heart disease.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. litfl.com [litfl.com]
- 3. youtube.com [youtube.com]
- 4. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of Dobutamine Tartrate on Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine tartrate is a synthetic catecholamine and a potent inotropic agent widely utilized in clinical settings to manage acute heart failure and cardiogenic shock. Its primary mechanism of action revolves around the modulation of intracellular calcium ([Ca2+]i) dynamics in cardiomyocytes. This technical guide provides a comprehensive overview of the cellular effects of this compound, with a specific focus on its intricate role in calcium influx. We will delve into the core signaling pathways, present quantitative data from key experimental findings, and provide detailed protocols for relevant assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.
Introduction
Dobutamine is a direct-acting sympathomimetic amine that selectively stimulates β1-adrenergic receptors in the heart.[1] This stimulation triggers a cascade of intracellular events that ultimately lead to an increase in myocardial contractility (positive inotropy) and heart rate (chronotropy).[2] A fundamental aspect of dobutamine's inotropic effect is its ability to enhance the influx of calcium ions into cardiomyocytes, a critical step in excitation-contraction coupling. Understanding the precise cellular and molecular mechanisms by which dobutamine modulates calcium homeostasis is paramount for optimizing its therapeutic use and for the development of novel cardiovascular drugs.
Core Signaling Pathway: β1-Adrenergic Receptor-Mediated Calcium Influx
The principal mechanism by which dobutamine exerts its effects on calcium influx is through the activation of the β1-adrenergic receptor signaling pathway in cardiomyocytes. This pathway can be summarized in the following steps:
-
Receptor Binding: Dobutamine binds to and activates β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of cardiomyocytes.[1]
-
G-Protein Activation: This binding leads to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[1]
-
Phosphorylation of L-type Calcium Channels: PKA then phosphorylates several key proteins involved in calcium handling, most notably the L-type calcium channels (LTCCs) located in the sarcolemma.
-
Enhanced Calcium Influx: Phosphorylation of LTCCs increases their open probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential.
-
Calcium-Induced Calcium Release (CICR): The initial influx of Ca2+ through LTCCs triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via the ryanodine receptors (RyRs), a process known as calcium-induced calcium release. This substantial increase in cytosolic Ca2+ concentration is the direct trigger for myofilament contraction.
Quantitative Data on Dobutamine's Effects on Calcium Influx
The following tables summarize key quantitative findings from various studies investigating the effects of dobutamine on intracellular calcium dynamics.
Table 1: Effect of Dobutamine on Intracellular Calcium Concentration ([Ca2+]i)
| Cell Type | Dobutamine Concentration | Basal [Ca2+]i (nmol/L) | Peak [Ca2+]i (nmol/L) | Fold Increase | Reference |
| Neonatal Rat Cardiomyocytes | 0.1 µmol/L | 155.4 ± 11.4 | 484.7 ± 22.4 | ~3.1 |
Table 2: Electrophysiological Effects of Dobutamine on L-type Calcium Channels
| Cell Type | Dobutamine Concentration | Parameter | Control Value (pA/pF) | Dobutamine Value (pA/pF) | % Increase | Reference |
| Adult Mouse Ventricular Myocytes | 1.0 µM | Peak ICa Density | Not specified | Not specified | No change |
Note: While some studies indicate that dobutamine's primary effect is on channel phosphorylation rather than a direct increase in current density, more research is needed to fully quantify the dose-dependent effects on L-type calcium channel currents.
Detailed Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol is based on enzymatic digestion using a Langendorff perfusion system.
Materials:
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Ca2+-free perfusion buffer
-
Collagenase type II solution
-
Stop solution (e.g., perfusion buffer with 10% fetal bovine serum)
-
Cannulation apparatus (Langendorff system)
-
Surgical instruments
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Rapidly excise the heart and immediately place it in ice-cold Ca2+-free perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Ca2+-free buffer at 37°C for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the collagenase solution and perfuse for 20-30 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in a fresh volume of collagenase solution.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Stop the digestion by adding the stop solution.
-
Allow the cardiomyocytes to settle by gravity, then carefully remove the supernatant.
-
Gradually reintroduce Ca2+ to the cells by resuspending them in perfusion buffer with increasing concentrations of CaCl2.
-
The isolated, calcium-tolerant, rod-shaped cardiomyocytes are now ready for experimental use.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure [Ca2+]i in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Loading:
-
Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at room temperature in the dark. The addition of a small amount of Pluronic F-127 can improve dye solubility and loading.
-
After loading, wash the cells twice with fresh HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Continuously perfuse the cells with HBS.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record the fluorescence intensity ratio (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca2+.
-
-
Data Analysis and Calibration:
-
The F340/F380 ratio can be used as a relative measure of [Ca2+]i changes.
-
For absolute quantification, a calibration procedure is required using ionomycin to determine the maximum (Rmax, in the presence of saturating Ca2+) and minimum (Rmin, in a Ca2+-free solution with a chelator like EGTA) fluorescence ratios. The Grynkiewicz equation can then be used to calculate [Ca2+]i.
-
Conclusion
This compound's positive inotropic effects are intrinsically linked to its ability to augment intracellular calcium influx in cardiomyocytes. The primary mechanism involves the β1-adrenergic receptor-cAMP-PKA signaling cascade, which leads to the phosphorylation and enhanced activity of L-type calcium channels. This, in turn, triggers a robust calcium-induced calcium release from the sarcoplasmic reticulum, culminating in enhanced myocardial contractility. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating the intricate cellular actions of dobutamine and for the development of novel therapeutic strategies for cardiovascular diseases. Further research is warranted to fully elucidate the dose-dependent effects of dobutamine on various components of the cardiomyocyte calcium handling machinery.
References
- 1. Evaluation of cardiac beta 1-adrenergic sensitivity with dobutamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dobutamine Stress Echocardiography in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine stress echocardiography (DSE) is a non-invasive imaging technique used to assess cardiac function under conditions of pharmacological stress.[1][2][3] By simulating the effects of exercise, DSE can unmask subtle cardiac abnormalities that may not be apparent at rest.[2][3] Dobutamine, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy). This application note provides detailed protocols for performing DSE in mouse and rat models, crucial for preclinical cardiovascular research and drug development.
Principle of the Method
Dobutamine administration increases myocardial oxygen demand. In the presence of coronary artery stenosis or other cardiac pathologies, this increased demand can lead to ischemia, resulting in regional wall motion abnormalities that can be detected by echocardiography. The normal physiological response to dobutamine includes an increase in heart rate and ejection fraction, and a decrease in left ventricular dimensions.
Dobutamine Signaling Pathway
Dobutamine exerts its effects by binding to β1-adrenergic receptors on cardiac myocytes. This initiates a G-protein coupled receptor (GPCR) signaling cascade that activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, ultimately leading to increased myocardial contractility.
Data Presentation
The following tables summarize typical quantitative data for hemodynamic parameters at baseline and during dobutamine stress in healthy adult rodents.
Table 1: Hemodynamic Response to Dobutamine Stress in Healthy Adult Male Wistar Rats
| Parameter | Baseline | Dobutamine Infusion |
| Heart Rate (bpm) | Varies | Progressive Increase |
| Ejection Fraction (%) | Varies | Mean increase of +24% |
| LV Diastolic Dimension | Varies | Gradual Decrease |
| LV Systolic Dimension | Varies | Gradual Decrease |
Note: Changes in LV dimensions and ejection fraction typically reach a plateau after approximately 4 minutes of a constant infusion rate.
Table 2: Hemodynamic Response to Dobutamine Stress in Mice
| Parameter | Baseline | Dobutamine Injection (IP) |
| Heart Rate (bpm) | ~450 bpm | Increase of 15-30% |
| Ejection Fraction (%) | 58 ± 11% (<450 bpm) to 71 ± 11% (≥450 bpm) | Increase of 5-20% |
| Cardiac Output | Varies | Increased |
Note: The primary mechanism for increased cardiac output in mice is an increase in heart rate. A significant heart rate increase is typically observed about 1 minute after intraperitoneal dobutamine injection.
Experimental Protocols
Protocol 1: Dobutamine Stress Echocardiography in Mice (Intraperitoneal Injection)
This protocol is adapted for mice, where intraperitoneal (IP) injection is a common and effective method for dobutamine administration.
Materials:
-
Dobutamine hydrochloride (e.g., Sigma, D0676)
-
Sterile dH₂O
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
High-frequency ultrasound system with a linear array transducer
-
Animal scale
-
1 mL syringes with 27 G needles
-
Heating pad to maintain body temperature
-
ECG and temperature monitoring equipment
Reagent Preparation:
-
Dobutamine Stock Solution (10 mg/mL): Dissolve 10 mg of dobutamine hydrochloride powder in 1 mL of sterile dH₂O. Aliquot and store at -70°C for up to 6 months. Protect from light.
-
Dobutamine Working Solution (0.25 mg/mL): Immediately before use, dilute the stock solution. For example, add 1950 µL of saline to a 50 µL aliquot of the stock solution. Keep the working solution at room temperature and protected from light.
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dobutamine dosage.
-
Anesthetize the mouse (e.g., with 1.5-2% isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C ± 0.5°C.
-
Secure the limbs and monitor vital signs, including heart rate and temperature.
-
Remove chest fur using a depilatory cream to ensure optimal image quality.
-
-
Baseline Echocardiography:
-
Apply ultrasound gel to the chest.
-
Acquire baseline M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Obtain measurements of LV dimensions, wall thickness, and calculate baseline ejection fraction and fractional shortening. Save these images as "baseline".
-
-
Dobutamine Administration:
-
Inject the mouse intraperitoneally with a dose of 2.5 - 5 µg/g body weight of the dobutamine working solution. For a 2.5 mg/kg (2.5 µg/g) dose, inject 10 µL/g of the 0.25 mg/ml working solution.
-
Start a timer immediately after injection.
-
-
Stress Echocardiography:
-
Continuously monitor the heart rate. A significant increase of 15-30% should be observed approximately 1 minute post-injection.
-
Acquire echo images every minute for up to 15 minutes post-injection to capture the peak stress response.
-
-
Data Analysis:
-
Analyze the acquired images to measure cardiac parameters at peak stress.
-
Compare the baseline and stress measurements to assess cardiac reserve.
-
Protocol 2: Dobutamine Stress Echocardiography in Rats (Intravenous Infusion)
This protocol is designed for rats, where intravenous (IV) infusion allows for a more controlled, dose-dependent administration of dobutamine.
Materials:
-
Dobutamine hydrochloride
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
High-frequency ultrasound system with a linear array transducer (e.g., 12 MHz probe)
-
Infusion pump
-
Catheters for cannulation (e.g., PE-10 tubing)
-
Surgical instruments for cannulation
-
Heating pad
-
ECG, blood pressure, and temperature monitoring equipment
Reagent Preparation:
-
Dobutamine Infusion Solution: Prepare a dobutamine solution in sterile 0.9% saline at a concentration appropriate for the desired infusion rate and rat's body weight. The dosage is typically started at a low dose and incrementally increased.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with 2.5% isoflurane).
-
Place the rat in a supine position on a heating pad.
-
Surgically expose and cannulate the femoral or jugular vein for dobutamine infusion. The femoral artery can also be cannulated for blood pressure monitoring.
-
Remove chest fur.
-
-
Baseline Echocardiography:
-
Acquire baseline M-mode and B-mode images as described in the mouse protocol.
-
-
Dobutamine Administration:
-
Begin a continuous intravenous infusion of dobutamine at a low dose (e.g., 10 µg/kg/min).
-
The dose can be incrementally increased to assess dose-response effects.
-
-
Stress Echocardiography:
-
Continuously acquire echocardiographic images during the infusion.
-
Allow sufficient time (approximately 4 minutes) at each infusion rate for hemodynamic parameters to stabilize before recording measurements.
-
-
Data Analysis:
-
Analyze images from baseline and each dobutamine dose to determine the dose-response relationship for various cardiac parameters.
-
Considerations and Troubleshooting
-
Anesthesia: The choice and depth of anesthesia can significantly impact cardiovascular parameters. It is crucial to maintain a stable plane of anesthesia throughout the experiment.
-
Temperature: Rodents have a high surface area to volume ratio and can lose body heat quickly, especially under anesthesia. Maintaining body temperature is critical for physiological stability.
-
Heart Rate: Mice have a very high resting heart rate. The Bowditch effect (force-frequency relationship) is pronounced, meaning changes in heart rate can significantly affect contractility.
-
Image Quality: Proper animal positioning and sufficient ultrasound gel are essential for obtaining high-quality images.
-
Variability: Be aware of potential intra- and inter-observer variability in image analysis. Standardized procedures and blinded analysis can help minimize this.
References
Application Notes: Preparing Dobutamine Tartrate Solutions for In Vitro Experiments
Introduction
Dobutamine is a synthetic catecholamine and a potent inotropic agent used in the treatment of heart failure and cardiogenic shock.[1] In the realm of scientific research, dobutamine is a critical tool for investigating cardiovascular function and disease in vitro. It is a direct-acting agent that primarily stimulates β1-adrenergic receptors in the heart, leading to increased contractility and cardiac output with relatively mild effects on heart rate and blood pressure.[2][3] Dobutamine is a racemic mixture of (+) and (-) isomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[1] The combined effect is the clinically recognized β1 agonism.[1]
These application notes provide detailed protocols for the preparation of Dobutamine Tartrate solutions for use in various in vitro experimental settings, such as cell culture-based assays. Proper solution preparation is paramount to ensure the accuracy and reproducibility of experimental results.
Mechanism of Action
Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors, which are coupled to a Gs protein. Activation of these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium into the cell and further calcium release from the sarcoplasmic reticulum. This surge in intracellular calcium enhances the contractility of cardiac myocytes.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of dobutamine solutions. Note that much of the available literature refers to Dobutamine Hydrochloride; however, the principles of solubility and stability are generally applicable to the tartrate salt, though exact values may differ.
Table 1: Solubility of Dobutamine Salts
| Salt Form | Solvent | Solubility | Reference |
| Dobutamine Hydrochloride | Water (25°C) | ~28 mg/mL | |
| Dobutamine Hydrochloride | Ethanol | ~1 mg/mL | |
| Dobutamine Hydrochloride | DMSO | ~12 mg/mL | |
| Dobutamine Hydrochloride | Dimethylformamide (DMF) | ~20 mg/mL | |
| Dobutamine Phosphate | Water (25°C) | ~2.0 g/mL |
Note: For aqueous buffers, it is often recommended to first dissolve Dobutamine Hydrochloride in an organic solvent like DMF and then dilute with the aqueous buffer. A solubility of approximately 0.1 mg/mL is reported in a 1:7 solution of DMF:PBS (pH 7.2).
Table 2: Stability of Dobutamine Solutions
| Condition | Observation | Reference |
| pH | Stable in acidic solutions (pH 4-7). Unstable above pH 7. | |
| Temperature | Stability decreases at higher temperatures (e.g., 40°C). Refrigerated storage is recommended for solutions in polypropylene syringes. | |
| Light | Susceptible to degradation in light. Protection from light is recommended. | |
| Diluents | Stable in 5% Dextrose (D5W) and 0.9% NaCl (Normal Saline) for at least 48 hours. | |
| Oxidation | Oxygen sensitive. Solutions may be packaged under nitrogen. Discoloration (pink to grey) indicates degradation. |
Table 3: Exemplary In Vitro Concentrations
| Cell Type | Concentration Range | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 0.01 - 10 µmol/L | Increased PPARδ protein expression. | |
| General In Vitro Assays | Varies | Typically in the nanomolar to low micromolar range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution from this compound powder, which can then be diluted to final working concentrations.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and weighing paper
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 451.5 g/mol ).
-
Calculation Example for 1 mL: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 451.5 g/mol = 0.004515 g = 4.515 mg.
-
-
Weighing: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM).
-
Important: Ensure the final concentration of the solvent (DMSO) in the culture medium is non-toxic to the cells, typically below 0.1%.
-
Calculation Example for 1 µM working solution in 1 mL medium:
-
(Volume of Stock) * (10,000 µM) = (1000 µL) * (1 µM)
-
Volume of Stock = 0.1 µL
-
To accurately pipette this small volume, a serial dilution is recommended. First, prepare an intermediate dilution (e.g., 100 µM) from the 10 mM stock.
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of dobutamine used in the experiment.
-
Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared dobutamine-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Caption: Dobutamine signaling pathway in cardiomyocytes.
Caption: Workflow for preparing dobutamine solutions.
References
Application Notes and Protocols for Determining the Dose-Response Curve of Dobutamine Tartrate in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine Tartrate is a synthetic catecholamine that acts as a selective β1-adrenergic receptor agonist, making it a potent inotropic agent.[1][2] It is widely used in clinical settings to treat acute heart failure and cardiogenic shock by increasing myocardial contractility and cardiac output.[3] In cardiovascular research, isolated heart preparations, such as the Langendorff-perfused heart, provide a valuable ex vivo model to study the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences.[4][5]
These application notes provide a comprehensive overview and detailed protocols for constructing a dose-response curve for this compound in isolated rodent heart preparations. The included methodologies, data presentation guidelines, and representations of the associated signaling pathways are intended to equip researchers with the necessary tools to conduct these assays effectively.
Data Presentation: Dose-Response of this compound
The positive chronotropic (heart rate) and inotropic (contractility) effects of dobutamine are dose-dependent. The following table summarizes typical dose-response parameters for dobutamine in isolated heart preparations. Note that specific values can vary depending on the animal model (e.g., rat, mouse), experimental conditions, and specific endpoints measured.
| Parameter | Species | Preparation | EC50 | Emax (Maximal Response) | Reference |
| Heart Rate | Rat | Langendorff | ~1 x 10⁻⁶ M | Concentration-dependent increase | |
| Left Ventricular Developed Pressure (LVDP) | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |
| +dP/dtmax (Maximum rate of pressure increase) | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |
| Coronary Flow | Rat | Langendorff | Concentration-dependent increase | Concentration-dependent increase | |
| Vasorelaxation (Aortic Rings) | Rat | Isolated Aortic Rings | 5.093 x 10⁻⁵ M | 82.48% relaxation |
Note: The provided EC50 value for vasorelaxation is from isolated aortic rings and may not directly translate to the effects on a whole, perfused heart. The other parameters show a concentration-dependent increase, with a maximum protective effect against ischemia-reperfusion injury observed at 10⁻⁶ M in one study.
Signaling Pathway and Experimental Workflow
Dobutamine Signaling Pathway in Cardiomyocytes
Dobutamine primarily exerts its effects through the β1-adrenergic receptor signaling cascade. Upon binding to the β1-adrenergic receptor on the surface of cardiomyocytes, it initiates a series of intracellular events leading to increased heart rate and contractility.
Caption: Dobutamine's signaling cascade in cardiomyocytes.
Experimental Workflow for Isolated Heart Preparation
The Langendorff preparation is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment. The following diagram illustrates the general workflow for a dose-response study of dobutamine using this method.
Caption: Experimental workflow for a dobutamine dose-response study.
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
Objective: To prepare a physiological salt solution for isolated heart perfusion.
Materials:
-
Reagent grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose
-
Distilled, deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
-
pH meter
Procedure:
-
Dissolve the following salts in 1 liter of distilled, deionized water to achieve the final concentrations:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
KH₂PO₄: 1.2 mM
-
MgSO₄·7H₂O: 1.2 mM
-
NaHCO₃: 25 mM
-
CaCl₂: 2.5 mM
-
Glucose: 11 mM
-
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.
-
Warm the buffer to 37°C before use.
Langendorff Isolated Heart Perfusion
Objective: To isolate and perfuse a rodent heart for the study of dobutamine's effects.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., sodium pentobarbital or isoflurane)
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Ice-cold Krebs-Henseleit buffer
-
Langendorff apparatus with a water jacket for temperature control
-
Aortic cannula
-
Pressure transducer and data acquisition system
-
Intraventricular balloon catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
-
Heart Excision:
-
Perform a thoracotomy to expose the heart and great vessels.
-
Carefully excise the heart, ensuring a sufficient length of the aorta remains for cannulation.
-
Immediately immerse the heart in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.
-
-
Cannulation and Perfusion:
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).
-
The heart should resume spontaneous contractions.
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon catheter connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are monitored.
-
-
Data Acquisition:
-
Record baseline data for heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development (+dP/dtmax) and decay (-dP/dtmax).
-
This compound Dose-Response Protocol
Objective: To determine the concentration-dependent effects of dobutamine on cardiac function.
Materials:
-
This compound stock solution
-
Prepared Langendorff heart preparation
-
Data acquisition system
Procedure:
-
Following the stabilization period and baseline data recording, begin the cumulative addition of this compound to the perfusate.
-
Start with a low concentration (e.g., 10⁻⁹ M) and incrementally increase the concentration in a stepwise manner (e.g., by half-log or full-log increments) up to a maximum concentration (e.g., 10⁻⁵ M).
-
Allow the heart to equilibrate at each concentration for a set period (e.g., 5 minutes) before recording the steady-state response.
-
Record HR, LVDP, +dP/dtmax, and -dP/dtmax at each dobutamine concentration.
-
After the final concentration, a washout period with dobutamine-free buffer can be performed to assess the reversibility of the effects.
-
Analyze the collected data by plotting the change in each parameter against the logarithm of the dobutamine concentration to generate a dose-response curve. From this curve, calculate the EC50 and Emax values.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the dose-response relationship of this compound in isolated heart preparations. By carefully controlling experimental variables and accurately measuring key functional parameters, researchers can obtain reliable and reproducible data to further understand the cardiac effects of this important inotropic agent. The use of the Langendorff model, coupled with detailed dose-response analysis, is a powerful tool in both basic cardiovascular research and preclinical drug development.
References
Application Notes and Protocols for Dobutamine Tartrate Infusion in Canine Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dobutamine Tartrate in canine cardiovascular research. Dobutamine is a synthetic catecholamine that acts as a direct β1-adrenergic agonist, with weaker β2- and α1-adrenergic effects.[1][2] This profile makes it a valuable pharmacological tool for studying cardiac function, particularly for inducing a controlled increase in myocardial contractility and cardiac output.
Mechanism of Action
Dobutamine primarily stimulates β1-adrenergic receptors in the heart muscle.[3][4] This activation triggers a Gs protein-coupled signaling cascade within cardiomyocytes.[3] The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several key intracellular proteins to enhance cardiac contractility (positive inotropy) and heart rate (positive chronotropy).
Signaling Pathway of Dobutamine in Cardiomyocytes
Caption: Dobutamine's intracellular signaling cascade in a cardiomyocyte.
Applications in Canine Cardiovascular Research
Dobutamine infusion is a well-established method in canine models for:
-
Dobutamine Stress Echocardiography (DSE): To assess myocardial viability and detect cardiac dysfunction under stress conditions.
-
Heart Failure Models: To evaluate the hemodynamic response to inotropic agents in models of chronic heart failure.
-
Drug Efficacy Studies: To investigate the effects of novel cardiovascular drugs on cardiac performance.
-
Myocardial Ischemia Studies: To study the effects on myocardial blood flow and function during acute and chronic ischemia.
Quantitative Data on Hemodynamic Effects
The following tables summarize the dose-dependent hemodynamic effects of dobutamine infusion in canines as reported in various studies.
Table 1: Hemodynamic Effects in Healthy Conscious Dogs
| Dobutamine Dose (mcg/kg/min) | Change in Cardiac Output | Change in Heart Rate | Change in Mean Arterial Pressure | Change in Systemic Vascular Resistance | Reference |
| 8 | Minimal change | Slight decrease | No change | Minimal change | |
| 20 | Progressive and substantial increase | Increase | Increase | Significant reduction | |
| 40 | Further progressive and substantial increase | Increase | Increase | Further significant reduction | |
| 12.5 - 42.5 | 109 +/- 12% increase at highest dose | Significant increase | 20 +/- 3% increase in systolic pressure at highest dose | Progressive decrease |
Table 2: Hemodynamic Effects in Canine Models of Heart Failure
| Dobutamine Dose (mcg/kg/min) | Change in Cardiac Output | Change in LV Ejection Fraction | Change in Systemic Vascular Resistance | Experimental Model | Reference |
| 4 | Increased from 2.4 +/- 0.1 to 4.0 +/- 0.4 l/min | Increased from 26 +/- 1 to 30 +/- 4% | Decreased from 3620 +/- 170 to 2470 +/- 190 dynes sec cm-5 | Chronic heart failure (microembolizations) |
Experimental Protocols
Preparation of this compound Infusion
This compound for injection must be diluted before administration.
-
Diluent: Use 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.
-
Dilution: Dilute the stock solution to a final concentration suitable for the intended infusion rates and the size of the animal. A common final concentration is 1 mg/mL. The solution should be diluted to at least 50 mL.
-
Stability: The diluted solution is stable for 24 hours. A slight pink discoloration may occur over time but does not indicate a loss of potency.
General Protocol for Dobutamine Infusion Study
The following is a generalized workflow for a canine cardiovascular study involving dobutamine infusion. Specifics may vary based on the research question.
Caption: A generalized workflow for a canine dobutamine infusion study.
Detailed Steps:
-
Animal Preparation:
-
The experimental protocol should be approved by an Institutional Animal Care and Use Committee.
-
Dogs are typically fasted overnight.
-
Anesthesia or sedation is administered as required by the experimental design. Some studies utilize conscious, instrumented dogs.
-
Intravenous catheters are placed for drug infusion and blood sampling.
-
Arterial catheters are placed for direct blood pressure monitoring.
-
Depending on the study, other monitoring devices such as a Swan-Ganz catheter for cardiac output measurement or echocardiography probes may be placed.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters, including heart rate, arterial blood pressure, central venous pressure, and cardiac output.
-
Perform baseline echocardiographic measurements if applicable.
-
-
Dobutamine Infusion:
-
Begin the infusion at a low dose (e.g., 2.5 mcg/kg/min).
-
Use a calibrated infusion pump for accurate delivery.
-
Increase the infusion rate in a stepwise manner (e.g., increments of 5-10 mcg/kg/min) at regular intervals (e.g., 10-15 minutes) to achieve the desired hemodynamic effect or target dose.
-
-
Monitoring and Data Acquisition:
-
Continuously monitor the electrocardiogram (ECG) for arrhythmias and heart rate.
-
Continuously monitor arterial blood pressure.
-
Measure cardiac output and other hemodynamic parameters at the end of each infusion stage.
-
Acquire echocardiographic images at each dose level if part of the protocol.
-
-
Post-Infusion:
-
Discontinue the dobutamine infusion.
-
Continue to monitor the animal until all hemodynamic parameters return to baseline.
-
Provide appropriate post-procedural care and analgesia as needed.
-
Potential Adverse Effects and Considerations
-
Arrhythmias: Tachycardia and ventricular ectopic activity can occur, especially at higher doses (>10 mcg/kg/min).
-
Hypotension: In some cases, a precipitous drop in blood pressure may occur, requiring a dose reduction or discontinuation.
-
Hypertension: An exaggerated pressor response, particularly in hypertensive animals, can be seen.
-
Other Effects: Salivation, facial twitching, and seizures have been reported at higher doses.
It is crucial to titrate the dobutamine dose to the desired effect while closely monitoring the animal for any adverse reactions. The short half-life of dobutamine means that adverse effects can typically be managed by reducing the infusion rate or discontinuing the drug.
References
Application of Dobutamine Tartrate in Pharmacological Stress Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine tartrate is a synthetic catecholamine widely utilized in pharmacological stress testing to assess cardiovascular function, particularly in patients who are unable to undergo exercise stress tests.[1][2] It primarily acts as a potent β1-adrenergic receptor agonist, with milder β2 and α1-adrenergic effects.[3] This stimulation mimics the physiological effects of exercise by increasing heart rate, myocardial contractility, and consequently, myocardial oxygen demand.[4][5] By inducing a state of controlled cardiac stress, dobutamine stress testing, often coupled with imaging modalities like echocardiography or magnetic resonance imaging (MRI), allows for the detection of myocardial ischemia, the assessment of myocardial viability, and the evaluation of valvular heart disease.
Mechanism of Action
Dobutamine is a racemic mixture of two stereoisomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The overall effect is a predominant stimulation of β1 receptors in the heart. This activation triggers a cascade of intracellular events:
-
Receptor Binding: Dobutamine binds to β1-adrenergic receptors on cardiac myocytes.
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: Gs-protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban.
-
Increased Calcium Influx: Phosphorylation of L-type calcium channels increases calcium influx into the cardiomyocyte, enhancing myocardial contractility (positive inotropy).
-
Enhanced Relaxation: Phosphorylation of phospholamban accelerates calcium reuptake into the sarcoplasmic reticulum, improving myocardial relaxation (lusitropy).
This cascade results in an increased heart rate (positive chronotropy) and force of contraction, thereby increasing myocardial oxygen consumption. In the presence of significant coronary artery stenosis, this increased demand can unmask areas of ischemia, which can be visualized as regional wall motion abnormalities.
Signaling Pathway
Dobutamine Signaling Pathway in Cardiomyocytes.
Quantitative Data Summary
Table 1: Dobutamine Infusion Protocols
| Parameter | Dobutamine Stress Echocardiography | Dobutamine Stress MRI |
| Starting Dose | 5 or 10 mcg/kg/min | 5 or 10 mcg/kg/min |
| Incremental Increase | Increased every 3 minutes | Increased every 3 minutes |
| Dosage Stages | 10, 20, 30, 40 mcg/kg/min | 10, 20, 30, 40 mcg/kg/min |
| Maximum Dose | Typically 40 mcg/kg/min; can be up to 50 mcg/kg/min | Up to 40 mcg/kg/min |
| Atropine Administration | If target heart rate is not achieved; 0.25-0.5 mg increments, up to 2 mg total | If target heart rate is not achieved; up to a maximal dose of 1.0 mg |
| Target Heart Rate | 85% of age-predicted maximum heart rate | At least 85% of age-predicted maximum heart rate |
Table 2: Hemodynamic Effects and Side Effects of Dobutamine Stress Testing
| Parameter | Reported Values/Incidence |
| Onset of Action | 1-2 minutes |
| Plasma Half-life | Approximately 2 minutes |
| Peak Effect | Up to 10 minutes to obtain |
| Increase in Heart Rate | ~10% of patients experience an increase of ≥30 bpm |
| Increase in Systolic BP | ~7.5% of patients experience an increase of ≥50 mmHg |
| Common Side Effects | Chest Pain (31%), Palpitations (29%), Headache (14%), Flushing (14%), Dyspnea (14%) |
| Arrhythmias | Significant supraventricular or ventricular arrhythmias (8-10%) |
| Ischemic ST-segment Depression | ~33% |
| Severe Complications (MRI) | Sustained tachycardia, ventricular fibrillation, myocardial infarction, cardiogenic shock (0.1-0.3%) |
Table 3: Diagnostic Accuracy of Dobutamine Stress Testing for Coronary Artery Disease (CAD)
| Imaging Modality | Sensitivity | Specificity | Accuracy |
| Dobutamine Stress Echocardiography | 95% | 82% | 92% |
| Dobutamine Stress MRI | 83-96% | 80-100% | - |
| Dobutamine Stress Echocardiography (Real-world, EVAREST study) | 95.4% | 96.0% | 95.9% |
| Contrast Dobutamine Stress Echocardiography (Overweight/Obese Patients) | Increased from 70% to 82% | Increased from 67% to 78% | Increased from 69% to 81% |
Experimental Protocols
Protocol 1: Dobutamine Stress Echocardiography
1. Patient Preparation
-
Patients should fast for at least 3-4 hours prior to the test.
-
If possible, beta-blockers should be withheld for 24 hours prior to testing.
-
A detailed medical history should be obtained, including any contraindications to dobutamine.
-
An intravenous (IV) line is established for the infusion of dobutamine.
2. Baseline Assessment
-
Baseline vital signs (heart rate, blood pressure) and a 12-lead electrocardiogram (ECG) are recorded.
-
Baseline two-dimensional echocardiographic images are acquired to assess resting cardiac function and wall motion.
3. Dobutamine Infusion and Monitoring
-
Dobutamine infusion is initiated at a rate of 5 or 10 mcg/kg/min using an infusion pump.
-
The dose is increased at 3-minute intervals to 20, 30, and a maximum of 40 mcg/kg/min.
-
Continuous ECG monitoring is performed throughout the procedure.
-
Blood pressure is measured at each stage of the infusion.
-
Echocardiographic images are obtained at the end of each stage.
4. Atropine Administration (if required)
-
If the target heart rate (85% of age-predicted maximum) is not achieved at the peak dobutamine dose, atropine may be administered in increments of 0.25-0.5 mg, up to a total of 2 mg.
5. Test Endpoints
-
Achievement of the target heart rate.
-
Development of new or worsening moderate wall motion abnormalities.
-
Significant arrhythmias, hypotension, or severe hypertension.
-
Intolerable symptoms reported by the patient.
6. Recovery
-
The dobutamine infusion is discontinued.
-
Monitoring of vital signs and ECG continues for 10-15 minutes, or until they return to baseline.
-
Final echocardiographic images are acquired during the recovery phase.
-
In some cases, a beta-blocker such as esmolol or metoprolol may be administered to reverse the effects of dobutamine.
Protocol 2: Dobutamine Stress Magnetic Resonance Imaging (MRI)
1. Patient Preparation
-
Patients should not eat or drink for four hours before the scan.
-
Beta-blockers should be withheld for 48 hours prior to the scan.
-
Two IV cannulas are inserted, one for dobutamine infusion and the other for contrast medium if required.
-
A thorough safety screening for MRI compatibility is performed.
2. Baseline Imaging
-
Baseline cine MRI images are acquired to assess left ventricular function and wall motion at rest. This typically includes three long-axis and at least three short-axis views.
3. Dobutamine Infusion and Imaging
-
Dobutamine infusion is started at 10 mcg/kg/min and increased every 3 minutes in increments of 10 mcg/kg/min, up to a maximum of 40 mcg/kg/min.
-
Cine MRI images are acquired at the end of each infusion stage to assess for inducible wall motion abnormalities.
-
Continuous monitoring of heart rate, blood pressure, and ECG is performed throughout the test.
4. Atropine Administration (if required)
-
If the target heart rate is not reached, atropine can be administered in fractionated doses up to a maximum of 1.0 mg.
5. Test Endpoints
-
Achievement of the target heart rate.
-
Development of new significant wall motion abnormalities.
-
Severe angina, significant drop in systolic blood pressure (>20 mmHg), severe hypertension, or severe arrhythmias.
6. Recovery and Post-Stress Imaging
-
The dobutamine infusion is stopped.
-
Additional images are acquired to confirm that left ventricular wall motion has returned to baseline.
-
Late gadolinium enhancement (LGE) imaging may be performed 10-15 minutes after contrast injection to assess for myocardial scarring or infarction.
-
The patient is monitored until their heart rate returns to normal.
Experimental Workflows
Dobutamine Stress Echocardiography Workflow.
Dobutamine Stress MRI Workflow.
References
Application Notes and Protocols for Long-Term Administration of Dobutamine Tartrate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine Tartrate is a synthetic catecholamine and a selective β1-adrenergic receptor agonist. It is widely utilized in clinical settings for its positive inotropic effects in patients with cardiac decompensation. In preclinical research, particularly in murine models, dobutamine is a critical tool for inducing cardiac stress to evaluate cardiac function, model cardiac disease, and assess the efficacy of novel therapeutic interventions. Long-term administration of dobutamine in mice can be employed to study cardiac remodeling, the development of heart failure, and the chronic effects of sustained β-adrenergic stimulation.
These application notes provide detailed protocols for the long-term administration of this compound in mice, methods for assessing its physiological and cellular effects, and an overview of the primary signaling pathway involved.
Data Presentation: Quantitative Effects of Dobutamine Administration
The following tables summarize quantitative data from studies investigating the effects of dobutamine administration in mice. These tables are intended for easy comparison of key physiological and molecular parameters.
Table 1: Hemodynamic and Cardiac Function Parameters in Mice Following Dobutamine Administration
| Parameter | Mouse Strain | Dobutamine Dose & Route | Duration | Key Findings | Reference |
| Heart Rate (HR) | C57BL/6 | 12 ng/g/min (IV) | Acute Infusion | Dose-dependent increase from baseline of 280 ± 24 bpm. | [1][2] |
| Heart Rate (HR) | Wildtype | Increasing doses (IP) | Acute | Significant increase observed only after high doses. | |
| Left Ventricular Ejection Fraction (LVEF) | Naïve Mice | 0.75 µg/g (IP) | Acute | Significant increase. | [3] |
| Left Ventricular Fractional Shortening (LVFS) | Naïve Mice | 0.75 µg/g (IP) | Acute | Significant increase. | [3] |
| Maximal Positive Pressure Development (dP/dtmax) | C57BL/6 | 12 ng/g/min (IV) | Acute Infusion | Dose-dependent increase from baseline of 6081 ± 365 mmHg/s. | |
| Maximal Negative Pressure Development (dP/dtmin) | C57BL/6 | 12 ng/g/min (IV) | Acute Infusion | Dose-dependent increase from baseline of 5230 ± 526 mmHg/s. | |
| Cardiac Output | Normal Mice | 1.5 µg/g (IP) | Acute | Significant increase. | |
| Cardiac Mass | Rats | 2 mg/kg twice daily | 8-10 weeks | 10% increase in cardiac mass. |
Table 2: Molecular and Cellular Changes in Mouse Heart Following Dobutamine Administration
| Analyte | Mouse Strain/Model | Dobutamine Dose & Route | Duration | Key Findings | Reference |
| Phospholamban (PLB) Protein | Aged (20 months) | 5 µg/kg/min (IV) | Acute Infusion | No change in total PLB, but implies increased phosphorylation. | |
| Phospholamban (PLB) Gene Expression | Aged (20 months) | Not Applicable (Baseline) | Not Applicable | 5-fold increase in aged mice compared to young. | |
| SERCA2a Protein | Aged (20 months) | 5 µg/kg/min (IV) | Acute Infusion | No significant difference compared to baseline. | |
| Caspase-8 Activity | Adult Mouse Cardiomyocytes | 0.02 µM | 6, 12, 24 hours | Enhanced activation in the presence of LPS. | |
| Caspase-9 Activity | Adult Mouse Cardiomyocytes | 0.02 µM | 6, 12, 24 hours | Enhanced activation in the presence of LPS. | |
| Myosin ATPase Activity | Rats | 2 mg/kg twice daily | 8-10 weeks | 13% increase in calcium-activated myosin ATPase activity. |
Experimental Protocols
Protocol 1: Long-Term Continuous Administration of this compound via Osmotic Mini-Pumps
This protocol describes the use of implantable osmotic mini-pumps for the continuous, long-term delivery of this compound to mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
ALZET® osmotic mini-pumps (e.g., Model 2002 for 14-day infusion)
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
Sterile work area
Procedure:
-
Dobutamine Solution Preparation:
-
Calculate the total amount of dobutamine needed based on the desired dose, pump flow rate, and duration of infusion. For example, to deliver 30 mg/kg/day to a 25g mouse using an ALZET Model 2002 pump (0.5 µl/hour flow rate):
-
Daily dose = 30 mg/kg/day * 0.025 kg = 0.75 mg/day
-
Required concentration = 0.75 mg/day / (0.5 µl/hour * 24 hours/day) = 0.75 mg/day / 12 µl/day = 62.5 mg/ml
-
-
Dissolve the calculated amount of this compound in sterile 0.9% saline. Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter. Dobutamine solutions are stable for at least 7 days at 4°C.
-
-
Osmotic Pump Priming:
-
Fill the osmotic pump with the dobutamine solution according to the manufacturer's instructions.
-
Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the surgical area on the back of the mouse, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Protocol 2: Echocardiographic Assessment of Cardiac Function
This protocol outlines the procedure for non-invasively assessing cardiac function in mice treated with dobutamine.
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with a low dose of isoflurane to maintain a heart rate as close to physiological levels as possible.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Remove the hair from the chest area using depilatory cream.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)
-
Anterior and posterior wall thickness at end-diastole and end-systole
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %) (using the Teichholz formula or other appropriate method)
-
-
Perform measurements at baseline (before dobutamine administration) and at specified time points during and after the long-term infusion.
Protocol 3: Histopathological Analysis of Cardiac Tissue
This protocol details the preparation and staining of heart tissue for histological examination to assess for changes such as hypertrophy, fibrosis, and cellular damage.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mouse via an approved method.
-
Excise the heart, wash briefly in PBS to remove excess blood, and blot dry.
-
Weigh the heart to assess for hypertrophy.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) as follows:
-
Stain in Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid-alcohol.
-
"Blue" in Scott's tap water substitute.
-
Rinse in running tap water.
-
Stain in Eosin for 1-2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and coverslip.
-
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for cardiomyocyte hypertrophy, inflammation, necrosis, and fibrosis.
-
Protocol 4: Western Blot Analysis of SERCA2a and Phospholamban
This protocol is for quantifying the protein levels of key calcium-handling proteins in heart tissue.
Materials:
-
Heart tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SERCA2a, anti-phospholamban)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SERCA2a and phospholamban overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., GAPDH).
-
Mandatory Visualizations
Dobutamine Signaling Pathway
Caption: Dobutamine's β1-adrenergic receptor signaling cascade.
Experimental Workflow: Long-Term Dobutamine Administration and Analysis
Caption: Workflow for long-term dobutamine studies in mice.
Concluding Remarks
The long-term administration of this compound in mice is a valuable experimental paradigm for investigating the chronic effects of β-adrenergic stimulation on the heart. The protocols and data presented here provide a framework for conducting such studies. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional guidelines for animal care and use. Careful monitoring of animal welfare is paramount, especially given the potential for cardiac stress and adverse events associated with chronic dobutamine exposure.
References
In Vitro Application of Dobutamine Tartrate on Cultured Cardiomyocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine tartrate is a synthetic catecholamine that acts as a direct-acting inotropic agent. It is widely used in clinical settings to treat acute heart failure and cardiogenic shock by enhancing cardiac contractility.[1] In the realm of cardiovascular research, dobutamine serves as a critical tool for studying cardiac physiology, pathophysiology, and the efficacy of novel therapeutic agents in vitro. Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the heart, leading to increased cardiac output.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound on cultured cardiomyocytes, including its mechanism of action, expected effects, and detailed protocols for experimental procedures.
Mechanism of Action
Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors located on the surface of cardiomyocytes.[2] This interaction initiates a cascade of intracellular signaling events. The binding of dobutamine to the β1-receptor activates the Gs (stimulatory G) protein, which in turn stimulates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA plays a central role in modulating cardiac function by phosphorylating several key proteins:
-
L-type calcium channels: Phosphorylation of these channels increases calcium influx into the cardiomyocytes during the action potential, enhancing myocardial contractility (positive inotropy).
-
Phospholamban: PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances calcium reuptake into the sarcoplasmic reticulum, leading to faster myocardial relaxation (lusitropy).
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.
While dobutamine is predominantly a β1-agonist, it also exhibits mild β2 and α1-adrenergic receptor activity.
Signaling Pathway of Dobutamine in Cardiomyocytes
Caption: Dobutamine signaling cascade in cardiomyocytes.
Expected In Vitro Effects on Cultured Cardiomyocytes
The administration of this compound to cultured cardiomyocytes is expected to elicit several key functional responses, which can be quantified to assess cardiac performance.
Data Presentation
| Parameter | Effect of Dobutamine | Typical Concentration Range | Species/Cell Type | Reference |
| Contractility (Positive Inotropy) | ||||
| Shortening Amplitude | Increased | 10 nM - 10 µM | Mouse, Guinea Pig | |
| EC50 for Inotropic Effect | 1.5 µM | Guinea Pig Papillary Muscle | ||
| EC50 for Inotropic Effect | 1.8 µM | Guinea Pig Left Atria | ||
| EC50 for Inotropic Effect | 2.5 µM | Human Papillary Muscle | ||
| Relaxation (Positive Lusitropy) | ||||
| Time to 90% Baseline (ttb90) | Decreased | 10 nM - 10 µM | Mouse, Guinea Pig | |
| Intracellular Calcium ([Ca2+]i) Transients | ||||
| [Ca2+]i Amplitude | Increased | 0.01 µM - 10 µM | Neonatal Rat | |
| Baseline [Ca2+]i to 0.1 µM Dobutamine | 155.4 ± 11.4 nM to 484.7 ± 22.4 nM | Neonatal Rat |
Experimental Workflow
Caption: Experimental workflow for dobutamine studies.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating a high yield of viable cardiomyocytes.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
Trypsin (0.125% in HBSS)
-
Collagenase Type II (1 mg/mL in HBSS)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll density gradient solutions (e.g., 40.5% and 58.5%)
-
Laminin-coated culture dishes or coverslips
Procedure:
-
Heart Excision: Euthanize neonatal rats according to approved institutional animal care guidelines. Quickly excise the hearts and place them in ice-cold HBSS.
-
Ventricle Isolation: In a sterile hood, remove the atria and large vessels. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Wash the minced tissue with HBSS.
-
Perform a series of enzymatic digestions using a solution of trypsin and collagenase. Incubate the tissue fragments at 37°C with gentle agitation for 15-20 minutes for each digestion step.
-
After each digestion, collect the supernatant containing the dissociated cells and neutralize the enzyme activity with an equal volume of cold DMEM with 10% FBS.
-
Repeat the digestion process until the tissue is fully dissociated.
-
-
Cell Filtration and Centrifugation:
-
Pool the cell suspensions and filter through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Fibroblast Removal (Pre-plating):
-
Resuspend the cell pellet in complete culture medium.
-
Plate the cells in an uncoated culture flask and incubate at 37°C for 60-90 minutes. During this time, fibroblasts will preferentially adhere to the plastic.
-
Carefully collect the non-adherent cell suspension, which is enriched with cardiomyocytes.
-
-
Cell Plating:
-
Count the cardiomyocytes and plate them at the desired density on laminin-coated culture dishes or coverslips.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2. Cells should begin to beat synchronously within 24-48 hours.
-
Protocol 2: Measurement of Cardiomyocyte Contractility
This protocol describes the measurement of cardiomyocyte shortening using video microscopy.
Materials:
-
Cultured cardiomyocytes on glass-bottom dishes or coverslips
-
Inverted microscope with a high-speed camera (e.g., 100 frames per second)
-
Environmental chamber to maintain 37°C and 5% CO2
-
Image analysis software with edge-detection capabilities
-
This compound stock solution
Procedure:
-
Cell Preparation: Place the culture dish with spontaneously beating or electrically paced cardiomyocytes on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15 minutes.
-
Baseline Recording:
-
Select a single, well-defined, rod-shaped cardiomyocyte for analysis.
-
Record a baseline video of the contracting myocyte for 10-30 seconds.
-
-
Dobutamine Application:
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Carefully add the dobutamine solution to the culture dish.
-
Incubate for a sufficient time (e.g., 5-10 minutes) to allow for a stable drug effect.
-
-
Post-Treatment Recording: Record a video of the same cardiomyocyte contracting in the presence of dobutamine.
-
Data Analysis:
-
Use image analysis software to track the change in cell length during contraction and relaxation.
-
From the length traces, quantify the following parameters:
-
Shortening Amplitude: The difference between the diastolic and systolic cell length.
-
Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
-
Time to Peak Shortening (TPS): The time from the start of contraction to the peak of shortening.
-
Time to 90% Relengthening (TR90): The time from peak shortening to 90% relaxation.
-
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) Transients
This protocol details the measurement of [Ca2+]i transients using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cardiomyocytes on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBS)
-
Inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.
-
Image acquisition and analysis software
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Incubate the cardiomyocytes in the loading solution at room temperature for 30-45 minutes in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
-
Baseline Measurement:
-
Mount the coverslip with the Fura-2-loaded cardiomyocytes onto the microscope stage.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Dobutamine Application:
-
Add this compound to the HBS bathing the cells to the desired final concentration.
-
Allow for a stable drug effect to be established (e.g., 5-10 minutes).
-
-
Post-Treatment Measurement: Record the fluorescence signals in the presence of dobutamine.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
From the ratiometric data, determine the following parameters of the calcium transient:
-
Amplitude: The difference between the peak systolic and diastolic F340/F380 ratio.
-
Time to Peak: The time from the stimulus to the peak of the calcium transient.
-
Decay Rate (Tau): The time constant of the decay phase of the calcium transient, reflecting calcium reuptake.
-
-
Conclusion
This compound is an invaluable pharmacological tool for the in vitro investigation of cardiomyocyte function. By understanding its mechanism of action and employing standardized protocols, researchers can reliably assess its effects on contractility, relaxation, and intracellular calcium handling. The data and protocols presented here provide a solid foundation for designing and executing experiments to explore cardiac physiology and to screen for the effects of novel cardioactive compounds.
References
Standardized Dobutamine Administration in Experimental Shock Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized framework for the administration of dobutamine in preclinical experimental models of septic, cardiogenic, and hemorrhagic shock. The following protocols and data aim to enhance reproducibility and comparability of research findings in the critical care and drug development fields.
Introduction
Dobutamine is a synthetic catecholamine that acts primarily as a beta-1 adrenergic receptor agonist, exerting a potent inotropic effect on the heart.[1][2] It is clinically utilized to increase cardiac output in conditions of acute heart failure and certain types of shock.[3][4] In experimental settings, dobutamine is a critical tool for investigating the pathophysiology of shock and for evaluating the efficacy of novel therapeutic interventions. However, the lack of standardized protocols for its administration in animal models of shock can lead to variability in results and difficulty in comparing data across studies.
This document outlines detailed protocols for the induction of septic, cardiogenic, and hemorrhagic shock in rodent models, followed by a standardized approach to dobutamine administration. It also provides a summary of expected quantitative outcomes and visual representations of the relevant signaling pathway and experimental workflow.
Signaling Pathway of Dobutamine
Dobutamine primarily exerts its inotropic effects through the stimulation of β1-adrenergic receptors in cardiac myocytes. This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA), ultimately leading to an increase in intracellular calcium and enhanced myocardial contractility.[5]
Experimental Protocols
The following are standardized protocols for inducing shock and administering dobutamine in rodent models. All procedures should be performed under appropriate anesthesia and with ethical approval from the relevant institutional animal care and use committee.
Septic Shock Models
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
18-gauge needle
-
0.9% sterile saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
-
Dobutamine solution (see section 3.4)
Protocol:
-
Anesthetize the rat and ensure adequate depth of anesthesia.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Carefully ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the distal end, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer subcutaneous sterile saline (30-50 mL/kg) for fluid resuscitation.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal closely for signs of sepsis (e.g., piloerection, lethargy, huddling). Shock typically develops within 16-24 hours.
-
Once shock is established (e.g., mean arterial pressure < 65 mmHg), proceed with dobutamine administration (see section 3.4).
This model induces a rapid and reproducible systemic inflammatory response.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Dobutamine solution (see section 3.4)
Protocol:
-
Prepare a fresh solution of LPS in sterile saline at the desired concentration. A dose of 5-15 mg/kg is typically used to induce septic shock.
-
Administer the LPS solution via intraperitoneal (IP) injection.
-
Monitor the mice for signs of endotoxemia, which typically develop within 1-2 hours and include lethargy, piloerection, and huddling.
-
Once shock is established (e.g., confirmed by hemodynamic monitoring), proceed with dobutamine administration (see section 3.4).
Cardiogenic Shock Model: Coronary Artery Ligation (Mouse)
This model mimics acute myocardial infarction leading to cardiogenic shock.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
8-0 nylon suture
-
Ventilator
-
Analgesics
-
Dobutamine solution (see section 3.4)
Protocol:
-
Anesthetize the mouse, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 nylon suture under the LAD and ligate it.
-
Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest wall in layers.
-
Administer analgesics and allow the animal to recover from anesthesia.
-
Cardiogenic shock typically develops within hours of the procedure.
-
Once shock is confirmed, proceed with dobutamine administration (see section 3.4).
Hemorrhagic Shock Model: Controlled Blood Withdrawal (Rat)
This model simulates shock resulting from acute blood loss.
Materials:
-
Male Sprague-Dawley rats (300-400g)
-
Anesthetic
-
Catheters for arterial and venous access
-
Syringes
-
Blood pressure transducer
-
Dobutamine solution (see section 3.4)
Protocol:
-
Anesthetize the rat and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug infusion.
-
Allow the animal to stabilize.
-
Withdraw blood from the femoral artery in a controlled manner to achieve a target mean arterial pressure (MAP) of 35-40 mmHg. This typically requires withdrawing 20-30% of the total blood volume.
-
Maintain the MAP at this level for a defined period (e.g., 60 minutes) to establish a state of shock.
-
Proceed with dobutamine administration (see section 3.4).
Standardized Dobutamine Administration
This protocol is applicable to all the shock models described above, once the state of shock has been established.
Preparation of Dobutamine Solution:
-
Reconstitute dobutamine hydrochloride in sterile 5% dextrose solution to a final concentration of 1 mg/mL.
Administration Protocol:
-
Establish intravenous access for drug infusion.
-
Begin with a continuous infusion of dobutamine at a starting dose of 2.5 µg/kg/min.
-
Titrate the dose upwards in increments of 2.5 µg/kg/min every 15-20 minutes to achieve the desired hemodynamic targets (e.g., normalization of MAP, improvement in cardiac output, reduction in lactate).
-
Commonly used dose ranges in experimental models are 5-20 µg/kg/min.
-
Continuously monitor hemodynamic parameters throughout the infusion period.
Data Presentation: Expected Hemodynamic and Metabolic Effects
The administration of dobutamine in experimental shock models is expected to produce a range of physiological changes. The following tables summarize the anticipated quantitative effects based on published literature.
Table 1: Hemodynamic Response to Dobutamine in Experimental Shock
| Parameter | Septic Shock | Cardiogenic Shock | Hemorrhagic Shock |
| Cardiac Output | Increased | Increased | Increased |
| Mean Arterial Pressure | Variable (may increase, decrease, or remain unchanged) | Increased | Increased |
| Heart Rate | Increased | Increased | Increased |
| Systemic Vascular Resistance | Decreased | Decreased | Decreased |
| Stroke Volume | Variable (may increase or remain unchanged) | Increased | Increased |
Table 2: Effects of Dobutamine on Regional Perfusion and Metabolic Parameters
| Parameter | Expected Effect | Notes |
| Lactate Clearance | Increased | Indicates improved tissue perfusion and oxygenation. |
| Mesenteric Blood Flow | Increased | Dobutamine can improve blood flow to the gut. |
| Renal Blood Flow | Variable | Effects on renal perfusion can be inconsistent. |
| Sublingual Microcirculation | Improved | Suggests enhanced perfusion at the microvascular level. |
| Oxygen Delivery (DO2) | Increased | A direct consequence of increased cardiac output. |
| Oxygen Consumption (VO2) | Increased | May reflect increased metabolic rate due to dobutamine's calorigenic effect. |
Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating the effects of dobutamine in an experimental shock model.
References
- 1. litfl.com [litfl.com]
- 2. A Refined Protocol for Coronary Artery Ligation in the Neonatal Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicsinsurgery.com [clinicsinsurgery.com]
- 4. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction [en.bio-protocol.org]
Troubleshooting & Optimization
Stability of Dobutamine Tartrate in 5% dextrose vs normal saline
This technical support center provides guidance and answers frequently asked questions regarding the stability of dobutamine tartrate when diluted in 5% Dextrose (D5W) versus Normal Saline (NS).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in D5W and NS?
A1: this compound, when diluted, is susceptible to degradation. Its stability is influenced by the choice of diluent, storage temperature, container type, and exposure to light.[1][2] Generally, dobutamine solutions are more stable at refrigerated temperatures.[1][2][3] Discoloration of the solution can occur even when the concentration of dobutamine remains within 90% of the initial concentration, and this may be a limiting factor for its use.
Q2: Which diluent provides better stability for this compound: 5% Dextrose or Normal Saline?
A2: One long-term study assessing the stability of 10 mg/mL dobutamine solutions found that the physicochemical stability was comparable between 5% Dextrose (D5W) and Normal Saline (NS) when stored under the same conditions. The choice of diluent had less impact on stability than the storage temperature and the type of container used.
Q3: How does the storage container affect the stability of dobutamine solutions?
A3: The type of storage container significantly impacts the stability of dobutamine solutions. A study comparing polypropylene (PP) syringes and cyclic-olefin-copolymer (COC) vials demonstrated that 10 mg/mL dobutamine solutions in COC vials were stable for up to 365 days at temperatures of -20°C, +5°C, and +25°C. In contrast, solutions in PP syringes had a shorter shelf-life, especially at ambient and frozen temperatures. For instance, in PP syringes at -20°C, the beyond-use date was 21 days for D5W and 3 months for NS, while at +25°C, it was 1 month for both diluents.
Q4: What are the recommended storage temperatures for diluted this compound solutions?
A4: For long-term storage, refrigeration at +5°C is generally recommended for dobutamine solutions prepared in both D5W and NS, particularly when stored in polypropylene syringes. While solutions in COC vials showed stability at a wider range of temperatures (from -20°C to +25°C) for up to a year, refrigerated storage is favored to prevent any potential discoloration. Frozen storage of solutions in PP syringes is not recommended due to a rapid increase in subvisible particle contamination.
Q5: What are the signs of dobutamine degradation?
A5: Dobutamine degradation can be identified through several observations. A color change in the solution, often to pink or brown, is a visible indicator of degradation. Chemical degradation involves a decrease in the concentration of the active drug, which can be quantified using methods like High-Performance Liquid Chromatography (HPLC). An increase in subvisible particles and changes in pH can also indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution Discoloration | Oxidation or degradation of dobutamine. | While a slight color change might not always correlate with a significant loss of potency, it is generally recommended to discard discolored solutions as a safety precaution. To minimize discoloration, protect the solution from light and store at refrigerated temperatures. |
| Precipitate Formation | Incompatibility with the diluent or container, or significant pH shift. | Visually inspect the solution for any particulate matter before administration. If a precipitate is observed, the solution should not be used. Ensure proper aseptic techniques during preparation. |
| Inconsistent Experimental Results | Improper sample preparation, storage, or analytical methodology. | Review the detailed experimental protocols for solution preparation and stability testing. Ensure the HPLC method is validated for stability-indicating properties. Verify storage conditions (temperature and light protection). |
Data Presentation
Table 1: Physicochemical Stability of 10 mg/mL Dobutamine Solutions in Different Containers and Diluents Over 365 Days
| Container | Diluent | Storage Temperature | Beyond-Use Date (Maintained >90% Concentration) |
| COC Vials | 5% Dextrose (D5W) | -20°C, +5°C, +25°C | 365 days |
| COC Vials | Normal Saline (NS) | -20°C, +5°C, +25°C | 365 days |
| PP Syringes | 5% Dextrose (D5W) | +5°C | 365 days |
| PP Syringes | Normal Saline (NS) | +5°C | 365 days |
| PP Syringes | 5% Dextrose (D5W) | -20°C | 21 days |
| PP Syringes | Normal Saline (NS) | -20°C | 3 months |
| PP Syringes | 5% Dextrose (D5W) | +25°C | 1 month |
| PP Syringes | Normal Saline (NS) | +25°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of Dobutamine Solutions for Stability Testing
This protocol describes the preparation of dobutamine solutions for stability analysis, adapted from a long-term stability study.
-
Materials: Dobutamine hydrochloride commercial solution (e.g., 250 mg/20 mL), 5% Dextrose (D5W) solution, 0.9% Sodium Chloride (Normal Saline) solution, sterile polypropylene (PP) syringes (50 mL), sterile cyclic-olefin-copolymer (COC) vials (50 mL).
-
Aseptic Preparation: All procedures should be performed under aseptic conditions in a laminar flow hood.
-
Dilution:
-
To achieve a target concentration of 10 mg/mL, dilute the commercial dobutamine solution with either D5W or NS.
-
For example, to prepare 50 mL of a 10 mg/mL solution, 40 mL of a 12.5 mg/mL dobutamine solution would be added to 10 mL of the chosen diluent.
-
-
Packaging:
-
Draw the final diluted solution into either 50 mL PP syringes or transfer to 50 mL COC vials.
-
Seal the containers appropriately.
-
-
Storage:
-
Store the prepared samples under controlled temperature conditions: frozen (-20°C ± 5°C), refrigerated (+5°C ± 3°C), and ambient (+25°C ± 2°C with 60% ± 5% relative humidity).
-
Protect all samples from light.
-
Protocol 2: Stability-Indicating HPLC Method for Dobutamine Quantification
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of dobutamine and detecting degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M potassium phosphate buffer (KH2PO4), acetonitrile, and methanol. A common ratio is 82:12:6 (v/v/v), with the pH adjusted to 4.0.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the dobutamine solution from the storage container.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, forced degradation of a dobutamine solution is performed.
-
Acidic Degradation: Expose the solution to a strong acid (e.g., HCl) at an elevated temperature (e.g., 80°C).
-
Alkaline Degradation: Expose the solution to a strong base (e.g., NaOH) at ambient or elevated temperatures.
-
Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 30% H2O2) at an elevated temperature (e.g., 60°C).
-
Thermal Degradation: Store the solution at a high temperature (e.g., 80°C).
-
Analyze the stressed samples by HPLC to confirm that degradation product peaks are resolved from the parent dobutamine peak.
-
-
Analysis and Data Interpretation:
-
Inject the prepared samples into the HPLC system.
-
Calculate the dobutamine concentration based on the peak area relative to a standard curve of known concentrations.
-
Chemical stability is typically defined as retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Factors influencing the stability of this compound solutions.
References
Preventing tachyphylaxis to Dobutamine Tartrate in prolonged infusions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dobutamine Tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis during prolonged infusions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is dobutamine tachyphylaxis and when does it typically occur in experimental models?
A1: Dobutamine tachyphylaxis is the rapid development of tolerance to the drug's effects during a continuous infusion.[1][2] This phenomenon is characterized by a diminished hemodynamic response despite a constant infusion rate. In most experimental and clinical settings, a noticeable attenuation of the inotropic and chronotropic effects of dobutamine can be observed within 24 to 72 hours of continuous infusion.[2]
Q2: What is the underlying molecular mechanism of dobutamine tachyphylaxis?
A2: The primary mechanism involves the desensitization and downregulation of β1-adrenergic receptors, the main targets of dobutamine.[1] Continuous stimulation by dobutamine leads to the phosphorylation of the β1-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which sterically hinders its interaction with G-proteins, leading to desensitization. Subsequently, the β-arrestin-bound receptors are internalized from the cell surface, a process known as downregulation, resulting in a reduced number of available receptors to respond to dobutamine.
Q3: How can I prevent or mitigate dobutamine tachyphylaxis in my experiments?
A3: Several strategies can be employed to counteract dobutamine tachyphylaxis:
-
Intermittent Infusion: Instead of a continuous infusion, administering dobutamine intermittently with drug-free intervals can help preserve β1-adrenergic receptor sensitivity. Studies have shown that intermittent therapy can lead to sustained clinical improvement without signs of tolerance.[3]
-
Co-administration with Phosphodiesterase Inhibitors (e.g., Milrinone): Phosphodiesterase inhibitors increase intracellular cyclic AMP (cAMP) levels through a different mechanism than dobutamine. By inhibiting the breakdown of cAMP, they can potentiate the effects of dobutamine and may help maintain a robust inotropic response.
-
Co-administration with Low-Dose Beta-Blockers (e.g., Esmolol): While seemingly counterintuitive, the co-administration of a low-dose, short-acting beta-blocker like esmolol is being explored. The rationale is to competitively inhibit the binding of dobutamine to a portion of the β1-adrenergic receptors, which may reduce the rate of receptor desensitization and downregulation, potentially prolonging the therapeutic effect of dobutamine. This approach primarily aims to control tachycardia but may also impact tachyphylaxis.
Q4: What are the key parameters to monitor to detect the onset of tachyphylaxis?
A4: Continuous monitoring of hemodynamic parameters is crucial. Key indicators of tachyphylaxis include a gradual decrease in:
-
Cardiac output (CO)
-
Stroke volume (SV)
-
Maximal rate of left ventricular pressure rise (+dP/dt)
An increase in heart rate without a corresponding increase in cardiac output can also be a sign of developing tolerance.
Troubleshooting Guides
Issue: Diminishing hemodynamic response to a constant dobutamine infusion.
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis | 1. Confirm Tachyphylaxis: Rule out other causes for reduced hemodynamic response (e.g., worsening of the underlying condition, fluid status changes). 2. Switch to Intermittent Infusion: If the experimental design allows, switch to an intermittent infusion protocol (e.g., 24 hours on, 3 days off) to allow for receptor resensitization. 3. Consider Adjunctive Therapy: Investigate the co-administration of a phosphodiesterase inhibitor like milrinone to maintain inotropic support via a different signaling pathway. 4. Increase Dobutamine Dose: As a temporary measure, a carefully titrated increase in the dobutamine infusion rate may be necessary to achieve the desired hemodynamic effect. |
| Hypovolemia | Ensure adequate fluid resuscitation before and during the dobutamine infusion. A fluid challenge may be necessary to optimize preload. |
| Worsening of Experimental Condition | Re-evaluate the underlying experimental model to ensure the observed changes are not due to the progression of the induced pathology. |
Issue: Excessive tachycardia with dobutamine infusion.
| Possible Cause | Troubleshooting Steps |
| High Dobutamine Dose | Titrate the dobutamine dose to the lowest effective level that achieves the desired inotropic effect without excessive chronotropy. |
| Sympathetic Overstimulation | Consider the cautious addition of a short-acting, cardioselective beta-blocker like esmolol to control heart rate. This should be done with careful monitoring of blood pressure and cardiac output. |
Data Presentation
Table 1: Hemodynamic Effects of Continuous vs. Intermittent Dobutamine Infusion
| Parameter | Continuous Infusion (72 hours) | Intermittent Infusion (24h on, 3d off) |
| Cardiac Index (L/min/m²) | Initial increase, then gradual decline | Sustained improvement with each infusion |
| Pulmonary Capillary Wedge Pressure (mmHg) | Initial decrease, may rise with tachyphylaxis | Sustained reduction with each infusion |
| Systemic Vascular Resistance (dyn·s/cm⁵) | Decrease | Maintained decrease |
| Heart Rate (beats/min) | Increase, may continue to rise as CO falls | Controlled increase during infusion |
Note: This table is a qualitative summary based on clinical findings. Specific quantitative data from a head-to-head experimental study is limited.
Table 2: Effect of Continuous Dobutamine Infusion on β-Adrenergic Receptor Density
| Time Point | β-Adrenergic Receptor Density (fmol/mg protein) | Percent Decrease from Baseline |
| Baseline | 42.8 ± 4.4 | 0% |
| 24 hours | 31.4 ± 3.3 | 26.6% |
| 48 hours | 25.2 ± 4.0 | 41.1% |
| 72 hours | 18.8 ± 5.5 | 56.1% |
| 96 hours | 13.4 ± 3.4 | 68.7% |
Data adapted from a study in congestive heart failure patients receiving a continuous infusion of 5 µg/kg/min dobutamine.
Experimental Protocols
Protocol 1: Induction and Monitoring of Dobutamine Tachyphylaxis in a Rat Model
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with an appropriate anesthetic agent (e.g., ketamine/xylazine). Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug infusion. Insert a pressure-volume catheter into the left ventricle for real-time hemodynamic assessment.
-
Dobutamine Preparation: Prepare a stock solution of dobutamine hydrochloride in 5% dextrose solution.
-
Baseline Hemodynamic Recording: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 30 minutes, including heart rate, systolic and diastolic blood pressure, and +dP/dt.
-
Continuous Dobutamine Infusion: Initiate a continuous intravenous infusion of dobutamine at a starting dose of 5 µg/kg/min.
-
Dose Titration: Increase the infusion rate every 15-20 minutes in a stepwise manner (e.g., to 10, 15, and 20 µg/kg/min) until a target hemodynamic response is achieved (e.g., a 50% increase in +dP/dt).
-
Prolonged Infusion and Monitoring: Maintain the effective dose for a prolonged period (e.g., 24-48 hours). Continuously monitor and record hemodynamic parameters. Tachyphylaxis is indicated by a gradual return of parameters towards baseline despite the ongoing infusion.
-
Data Analysis: Analyze the time-course of hemodynamic changes to quantify the development of tachyphylaxis.
Protocol 2: Radioligand Binding Assay for β-Adrenergic Receptor Density in Cardiac Tissue
-
Tissue Preparation: Euthanize the animal and rapidly excise the heart. Isolate the left ventricular tissue and homogenize it in ice-cold lysis buffer.
-
Membrane Isolation: Centrifuge the homogenate to pellet the cellular debris. Collect the supernatant and perform a high-speed centrifugation to pellet the membrane fraction. Resuspend the membrane pellet in a binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein (e.g., 25-50 µg) with increasing concentrations of a radiolabeled β-adrenergic receptor antagonist (e.g., [125I]-Iodocyanopindolol).
-
For each concentration, prepare parallel tubes containing an excess of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radioligand and use non-linear regression analysis to determine the maximal binding capacity (Bmax), which represents the receptor density.
Visualizations
Caption: Dobutamine signaling pathway in cardiomyocytes.
Caption: Molecular mechanism of dobutamine tachyphylaxis.
Caption: Experimental workflow for studying tachyphylaxis.
References
- 1. [Treatment of chronic heart insufficiency with dobutamine. Value and limitations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular effects of the continuous infusion of dobutamine in patients with severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermittent infusion of dobutamine in the therapy of severe congestive heart failure--long-term effects and lack of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dobutamine Tartrate Dosage in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dobutamine tartrate in rat models. The focus is on optimizing dosage to achieve desired cardiac stress while minimizing the incidence of arrhythmias.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dobutamine-induced cardiac stress?
A1: Dobutamine primarily stimulates β1-adrenergic receptors in the heart, with milder effects on β2-adrenergic receptors.[1][2][3] This stimulation activates a G-protein-coupled receptor (GPCR) signaling cascade. The Gs alpha subunit of the G-protein activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins. This results in an increased influx of calcium ions into cardiac cells, enhancing myocardial contractility (inotropy) and heart rate (chronotropy), thus inducing a state of cardiac stress.
Q2: What are the typical dosage ranges for dobutamine infusion in rats to induce cardiac stress?
A2: The dosage of dobutamine in rats can vary depending on the specific experimental goals. A common approach is a stepwise intravenous infusion with increasing doses. For example, infusions may start at 5 or 10 µg/kg/min and be incrementally increased to 20, 30, or even 40 µg/kg/min. Each dose is typically maintained for a set period, such as 3 to 4 minutes, to allow hemodynamic parameters to stabilize before escalating to the next dose. In some protocols, a constant infusion of 10 µg/kg/min is used until a plateau in ejection fraction is achieved.
Q3: What types of arrhythmias are commonly observed with dobutamine administration in rats?
A3: Dobutamine can induce various cardiac arrhythmias in rats. The most frequently reported are ventricular premature beats (VPBs) and atrial premature beats (APBs). In some cases, more complex arrhythmias such as non-sustained ventricular tachycardia can occur, particularly at higher doses or in models of cardiac disease.
Q4: How can I minimize the incidence of arrhythmias during my experiment?
A4: Minimizing arrhythmias is crucial for maintaining experimental integrity. Key strategies include:
-
Gradual Dose Titration: Begin with a low dose of dobutamine (e.g., 0.5-1.0 µg/kg/min) and increase it slowly, allowing for continuous monitoring of the electrocardiogram (ECG). This allows you to find the optimal dose that provides sufficient cardiac stress without significant arrhythmogenesis.
-
Continuous ECG Monitoring: Real-time ECG monitoring is essential for detecting the onset of arrhythmias. If frequent or complex arrhythmias appear, consider reducing the infusion rate or terminating the experiment for that subject.
-
Pre-existing Conditions: Be aware that rats with pre-existing cardiac conditions, such as hypertension or myocardial infarction, may be more susceptible to dobutamine-induced arrhythmias.
-
Anesthesia: The choice of anesthetic can influence cardiac electrophysiology. Ensure your anesthetic protocol is consistent and known to have minimal interference with cardiac function.
Q5: What should I do if significant arrhythmias occur during dobutamine infusion?
A5: If significant arrhythmias (e.g., frequent VPBs, couplets, or ventricular tachycardia) occur, the recommended course of action is to immediately reduce the dobutamine infusion rate or stop the infusion altogether. Due to dobutamine's short half-life of about 2 minutes, its arrhythmogenic effects should subside quickly. If the arrhythmias persist, consider administering an anti-arrhythmic agent, such as a beta-blocker, although this may interfere with the primary goals of the dobutamine stress test.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High incidence of ventricular premature beats (VPBs) at low doses | - Rat may have underlying cardiac pathology.- Infusion rate is too high for the individual animal. | - Screen animals for baseline cardiac abnormalities before the experiment.- Start with a lower initial dose and use smaller incremental increases. |
| Sudden onset of ventricular tachycardia | - Dobutamine dose is too high.- Rapid increase in infusion rate. | - Immediately stop the dobutamine infusion.- Monitor the ECG closely for resolution. If persistent, consider a short-acting beta-blocker. |
| No significant increase in heart rate or contractility | - Incorrect dobutamine concentration.- IV line is not patent.- Animal is under deep anesthesia, which is blunting the response. | - Verify the concentration of your dobutamine solution.- Check the patency of the intravenous line.- Monitor the depth of anesthesia and adjust if necessary. |
| ST-segment depression on ECG | - Myocardial ischemia. | - This may be an expected outcome in models of coronary artery disease.- In healthy animals, it may indicate excessive cardiac stress. Consider reducing the dobutamine dose. |
Quantitative Data
Table 1: Hemodynamic Response to Stepwise Dobutamine Infusion in Healthy Wistar Rats
| Dobutamine Dose (µg/kg/min) | Heart Rate (beats/min) | Systolic Blood Pressure (% of max response) | Diastolic Blood Pressure (% of max response) |
| Baseline | 349 ± 12 | 100 | 100 |
| 10 | 424 ± 4 | ~120 | ~105 |
Data adapted from Plante et al. (2005). Note that blood pressure responses are presented as a percentage of the maximal response observed.
Table 2: Incidence of Arrhythmias in Rats During Dobutamine Challenge with and without Diesel Exhaust (DE) Exposure
| Group | Atrial Premature Beats (APBs) | Ventricular Premature Beats (VPBs) |
| Wistar-Kyoto (WKY) - Filtered Air | ~1 | ~2 |
| WKY - DE Exposure | ~1 | ~8 |
| Spontaneously Hypertensive (SH) - Filtered Air | ~2 | ~2 |
| SH - DE Exposure | ~10 | ~2 |
Data adapted from Hazari et al. (2011). Values represent the approximate number of events during the dobutamine challenge.
Experimental Protocols
Dobutamine Stress Test Protocol for Arrhythmia Monitoring in Rats
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Insert an intravenous catheter into a tail vein for dobutamine infusion.
-
Attach ECG electrodes (e.g., subcutaneous needle electrodes) for continuous monitoring. A lead II configuration is standard.
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 15-20 minutes after instrumentation.
-
Record a stable baseline ECG for at least 5 minutes.
-
-
Dobutamine Infusion:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., 5% dextrose).
-
Begin the infusion at a low dose (e.g., 5 µg/kg/min) using a calibrated syringe pump for precise control.
-
Increase the dose in a stepwise manner (e.g., 10, 20, 30 µg/kg/min) at fixed intervals (e.g., every 4 minutes).
-
Continuously monitor the ECG throughout the infusion.
-
-
Data Acquisition and Analysis:
-
Record the ECG digitally for later analysis.
-
Identify and quantify different types of arrhythmias (e.g., APBs, VPBs, ventricular tachycardia).
-
Analyze changes in heart rate, PR interval, QRS duration, and QT interval.
-
Note any ST-segment changes as potential indicators of ischemia.
-
-
Post-Infusion Monitoring:
-
After the final dose, stop the infusion.
-
Continue to monitor the ECG until heart rate and rhythm return to baseline levels.
-
Visualizations
Signaling Pathways
References
Troubleshooting hypotension during Dobutamine Tartrate infusion in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering hypotension during intravenous dobutamine tartrate infusion in a research setting.
Troubleshooting Guide: Managing Hypotension During Dobutamine Infusion
Hypotension during dobutamine infusion in a research setting can be a complex event. It is crucial to differentiate between expected pharmacological effects and adverse events that may compromise the experiment. This guide provides a stepwise approach to troubleshooting this issue.
Question: My animal model is experiencing a drop in blood pressure after starting the dobutamine infusion. What should I do?
Answer:
An immediate and systematic approach is necessary.
-
Confirm the Finding: First, ensure the accuracy of your blood pressure measurement. Check for technical issues such as a misplaced or improperly sized blood pressure cuff, or incorrect calibration of the pressure transducer.[1]
-
Assess the Overall Hemodynamic Profile: Evaluate other vital signs. Is the hypotension accompanied by a significant increase in heart rate? A modest drop in blood pressure with a stable or slightly increased heart rate might be an expected consequence of β2-receptor-mediated vasodilation, especially at higher doses.[2][3]
-
Rule Out Anesthesia-Related Causes: If the animal is anesthetized, consider the depth of anesthesia. Many anesthetic agents, such as isoflurane, can cause vasodilation and myocardial depression, contributing to hypotension.[4] A reduction in the concentration of the anesthetic agent may be warranted.
-
Evaluate Fluid Status: Ensure the animal is normovolemic. Hypovolemia can exacerbate dobutamine-induced hypotension. A fluid challenge with an isotonic crystalloid solution may be considered.[5]
-
Adjust the Dobutamine Infusion Rate: If the hypotension is significant and not attributable to other causes, consider reducing the dobutamine infusion rate. The effects of dobutamine are dose-dependent, and a lower dose may still provide the desired inotropic support without causing excessive vasodilation.
-
Consider Concomitant Vasopressor Support: In some experimental contexts, if maintaining the inotropic effect of dobutamine is critical despite hypotension, the judicious use of a vasopressor with minimal inotropic effects, such as phenylephrine or vasopressin, may be considered to counteract the vasodilation. This should be done with caution as it can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind dobutamine-induced hypotension?
A1: Dobutamine is a racemic mixture of two stereoisomers, (+) and (-). The hypotensive effect is primarily due to the activation of β2-adrenergic receptors, which leads to vasodilation and a decrease in systemic vascular resistance. While the (+) isomer is a potent β1 agonist (increasing contractility) and a weak β2 agonist, the overall effect of the racemic mixture at higher doses can lead to a net decrease in blood pressure if the vasodilation is not offset by a sufficient increase in cardiac output. The (-) isomer is primarily an α1 agonist, which causes vasoconstriction, but this is often balanced by the β2-mediated vasodilation.
Q2: At what dose of dobutamine should I expect to see hypotension?
A2: The dose-response relationship can vary between species and individual animals. In general, lower doses (e.g., 2-5 µg/kg/min) primarily increase cardiac contractility with minimal impact on blood pressure. As the dose increases, particularly above 10 µg/kg/min, the β2-mediated vasodilatory effects become more pronounced, increasing the likelihood of hypotension.
Q3: Is a small drop in blood pressure always a concern?
A3: Not necessarily. A minor and stable decrease in mean arterial pressure, particularly if accompanied by an increase in cardiac output, can be an expected pharmacodynamic effect of dobutamine due to its vasodilatory properties. The key is to monitor the trend and the overall stability of the animal. A progressive or precipitous drop in blood pressure requires immediate intervention.
Q4: Can I use a fluid bolus to treat dobutamine-induced hypotension?
A4: A fluid bolus can be a first-line intervention, particularly if there is any suspicion of hypovolemia. In normovolemic animals, the effectiveness of a fluid challenge in reversing hypotension caused by anesthetic-induced vasodilation can be unpredictable. However, ensuring adequate preload is crucial for maximizing the inotropic effects of dobutamine.
Q5: What are the key differences in the hemodynamic response to dobutamine in different research animals?
A5:
-
Dogs: In anesthetized dogs, dobutamine can increase cardiac index, but may not significantly improve mean arterial pressure on its own, especially during deep isoflurane anesthesia. In some studies, dobutamine failed to correct isoflurane-induced hypotension even at maximal doses.
-
Rats: In pithed rats, the (-)-enantiomer of dobutamine, an α1 agonist, has shown greater inotropic selectivity than the (+)-enantiomer. This highlights the complex interplay of adrenergic receptor subtypes in this species.
-
Pigs: In hemorrhagic hypotensive pigs under enflurane anesthesia, dobutamine did not significantly increase total hepatic blood flow, in contrast to dopamine. In endotoxemic pigs, dobutamine increased cardiac output but did not affect the hepatic arterial buffer response.
Data Presentation
Table 1: Hemodynamic Effects of Dobutamine Infusion in Anesthetized Dogs
| Parameter | Dobutamine Dose (µg/kg/min) | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | 2 | No significant change | |
| Cardiac Index (CI) | 2 | Significant increase | |
| Systemic Vascular Resistance (SVR) | 5-15 | Reduction | |
| Oxygen Delivery (DO2) | 5-15 | Significant increase |
Table 2: Recommended Infusion Rates of Vasoactive Drugs for Hypotension Management in Small Animals
| Drug | Infusion Rate | Primary Effect | Reference |
| Dobutamine | 1-10 µg/kg/min | Inotropy | |
| Dopamine | 1-10 µg/kg/min | Inotropy, Vasoconstriction | |
| Norepinephrine | 0.1-2 µg/kg/min | Vasoconstriction | |
| Phenylephrine | 0.5-2 µg/kg/min | Vasoconstriction | |
| Vasopressin | 0.3-5 mU/kg/min | Vasoconstriction |
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in a Rat Model During Dobutamine Infusion
This protocol describes the direct measurement of arterial blood pressure in an anesthetized rat.
Materials:
-
Anesthetized rat (e.g., Wistar or Sprague-Dawley)
-
Data acquisition system
-
Pressure transducer
-
Arterial catheter (e.g., 24-gauge)
-
Heparinized saline (10 U/mL)
-
Surgical instruments (forceps, scissors)
-
Infusion pump
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Surgical Preparation: Place the rat in a supine position. Surgically expose the carotid or femoral artery.
-
Arterial Cannulation: Carefully insert the arterial catheter into the selected artery. Secure the catheter with surgical sutures.
-
Connection to Transducer: Connect the catheter to the pressure transducer, which is filled with heparinized saline to prevent clotting. Ensure there are no air bubbles in the line. The transducer should be placed at the level of the rat's heart.
-
Calibration: Calibrate the pressure transducer according to the manufacturer's instructions.
-
Data Acquisition: Connect the transducer to the data acquisition system to begin continuous recording of the blood pressure waveform.
-
Stabilization: Allow the animal's blood pressure to stabilize for 10-20 minutes before starting the dobutamine infusion.
-
Dobutamine Infusion: Begin the intravenous infusion of dobutamine at the desired starting dose using an infusion pump.
-
Monitoring: Continuously monitor the blood pressure and other vital signs throughout the infusion period.
Visualizations
Caption: Dobutamine's complex effects on blood pressure.
Caption: Troubleshooting workflow for dobutamine-induced hypotension.
References
- 1. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. uvsonline.com [uvsonline.com]
- 5. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
Technical Support Center: Managing Adverse Effects of Dobutamine Tartrate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dobutamine Tartrate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal models?
This compound is a synthetic catecholamine that acts as a direct-acting inotropic agent. Its primary mechanism of action is the stimulation of β1-adrenergic receptors in the heart.[1][2][3] This stimulation increases myocardial contractility and stroke volume, leading to a rise in cardiac output.[1] Unlike dopamine, dobutamine does not cause the release of endogenous norepinephrine.[1] It exhibits less pronounced chronotropic (heart rate), hypertensive, arrhythmogenic, and vasodilatory effects compared to other catecholamines like isoproterenol.
Q2: What are the common animal models used in studies involving dobutamine?
Commonly used animal models for dobutamine studies include dogs, rats, and mice. These models are frequently used to investigate cardiovascular function, heart failure, and the effects of cardiac stress.
Troubleshooting Guides: Managing Adverse Effects
This section provides guidance on identifying and managing common adverse effects observed during the administration of this compound in animal models.
Cardiovascular Adverse Effects
Q3: My animal model is experiencing significant tachycardia after dobutamine administration. What are the recommended steps to manage this?
Tachycardia, or an abnormally rapid heart rate, is a common dose-dependent side effect of dobutamine.
Management Strategies:
-
Dose Reduction: The most immediate and effective step is to reduce the infusion rate of dobutamine. Due to its short half-life of approximately 2 minutes, the effects will diminish quickly.
-
Pharmacological Intervention:
-
β-blockers: In cases of severe or persistent tachycardia, the administration of a cardioselective β-blocker like metoprolol can be used to counteract the effects of dobutamine.
-
Ivabradine: For a more selective reduction of heart rate without affecting contractility, ivabradine has been shown to reverse dobutamine-induced tachycardia in a pig model of post-ischemia dysfunction.
-
Vagal Nerve Stimulation: In a canine model, selective sinus node vagal stimulation has been demonstrated to eliminate dobutamine-induced sinus tachycardia while preserving the desired hemodynamic benefits.
-
Q4: I am observing arrhythmias in my animal model. How should I proceed?
Dobutamine can induce or exacerbate ventricular ectopic activity, and in rare cases, ventricular tachycardia.
Management Strategies:
-
Discontinue Infusion: Immediately stop the dobutamine infusion. Most arrhythmias are transient and will resolve with the cessation of the drug.
-
Antiarrhythmic Drugs:
-
For complex ventricular arrhythmias, lidocaine can be administered.
-
In cases of sustained ventricular tachycardia, intravenous amiodarone or procainamide may be considered.
-
-
Monitor Electrolytes: Hypokalemia can increase the risk of tachyarrhythmias, especially with prolonged dobutamine use. Ensure electrolyte levels are within the normal range.
Q5: My animal model is showing signs of myocardial necrosis. What could be the cause and how can it be mitigated?
High doses or prolonged administration of dobutamine can lead to myocardial necrosis. This is thought to be due to an imbalance in myocardial oxygen supply and demand, as well as increased oxidative stress.
Mitigation Strategies:
-
Lowest Effective Dose: Use the lowest possible dose of dobutamine for the shortest duration necessary to achieve the desired experimental outcome.
-
Antioxidant Co-administration: Studies in diabetic rats suggest that antioxidant supplementation, such as with N-acetylcysteine, can reduce oxidative stress and improve cardiac function during dobutamine administration. Fuziline has also shown protective effects against dobutamine-induced cardiac injury in mice by reducing oxidative stress.
-
Careful Monitoring: Continuously monitor cardiac function and biomarkers of cardiac injury.
Q6: Dobutamine is causing hypotension in my experiment. What should I do?
While less common than hypertension, precipitous drops in blood pressure can occur with dobutamine therapy, potentially due to vasodilation.
Management Strategies:
-
Dose Reduction or Discontinuation: The first step is to decrease the dose or stop the infusion, which typically results in a rapid return to baseline blood pressure.
-
Volume Status Assessment: Ensure the animal is not hypovolemic, as this can exacerbate hypotension.
-
Vasopressor Support: In rare cases where hypotension is severe and persistent, vasopressor support may be necessary.
Other Systemic Adverse Effects
Q7: My animal model, particularly a cat, is exhibiting signs of seizures. Is this a known side effect of dobutamine?
Yes, seizures are a potential adverse effect of dobutamine, especially in cats at higher doses (e.g., >5 μg/kg/min).
Management:
-
Immediate Discontinuation: Stop the dobutamine infusion immediately.
-
Supportive Care: Provide supportive care as needed to manage the seizure activity.
-
Dose Adjustment for Feline Models: When using dobutamine in cats, it is crucial to start at a lower dose range (e.g., 1–5 μg/kg/min) and titrate carefully.
Q8: I'm observing vomiting and anorexia in my dog model. Are these expected side effects?
Yes, vomiting and anorexia have been reported as signs of toxicity in dogs following dobutamine administration.
Management:
-
Dose Evaluation: These signs are indicative of toxicity and necessitate a re-evaluation of the dosage.
-
Supportive Care: Provide supportive care to manage gastrointestinal distress and ensure adequate hydration and nutrition.
Quantitative Data on Adverse Effects
The following tables summarize dose-dependent adverse effects of dobutamine in different animal models based on available literature.
Table 1: Dose-Dependent Adverse Effects of Dobutamine in Dogs
| Dose Range | Adverse Effects Observed | Reference(s) |
| >10 μg/kg/min | Tachycardia, Arrhythmia | |
| 25, 50, 100 μg/kg/min (continuous infusion for 2 weeks) | Profuse salivation, Vasodilation, Anorexia | |
| Up to 6 mg/kg daily for 2 weeks | Vomiting, Marked tachycardia, Increased respiration, Vasodilation, Mydriasis, Occasional myoclonic jerking | |
| 40 mg/kg (single dose) | Tachycardia, Marked changes in EKG, Vasodilation, Vomiting | |
| 3 and 6 μg/kg/min | Increased heart rate, Stroke index, and Cardiac index; Decreased systemic vascular resistance (high dose) | |
| 1, 2, 4, 6, and 8 μg/kg/min | Dose-dependent increases in cardiac index, heart rate, and stroke volume index |
Table 2: Dose-Dependent Adverse Effects of Dobutamine in Rats
| Dose | Adverse Effects Observed | Reference(s) |
| 10 mg/kg daily for 2 weeks | Increased heart rate, Myocardial necrosis (in 1 of 20 surviving rats) | |
| 10, 20, and 30 μg/kg | Increased free radical production | |
| 1-57 μ g/min/kg | Reduced left ventricular contractility in diabetic rats | |
| 2 mg/kg twice daily for 8-10 weeks | Physiological cardiac hypertrophy without evidence of myocardial damage |
Table 3: Dose-Dependent Adverse Effects of Dobutamine in Mice
| Dose | Adverse Effects Observed | Reference(s) |
| 40 μ g/mouse/day for 15 days | Increased oxidative stress parameters and troponin-I, indicating cardiac injury | |
| 5 μg/g body weight (intraperitoneal) | Increased heart rate | |
| 0.15-0.5 mg/kg (low dose, i.p.) | Increased inotropic and lusitropic performance without chronotropic changes in mice with dilated cardiomyopathy | |
| 1.5-20 mg/kg (high dose, i.p.) | Increased heart rate, loss of inotropic and lusitropic reserve in mice with dilated cardiomyopathy |
Experimental Protocols
Protocol 1: Dobutamine Administration for Cardiac Stress Testing in Mice (Intraperitoneal)
This protocol is adapted from established methods for inducing cardiac stress.
Materials:
-
Dobutamine Hydrochloride
-
Sterile 0.9% NaCl (saline)
-
Anesthetic (e.g., ketamine/xylazine, isoflurane)
-
Heating pad to maintain body temperature
-
Monitoring equipment (ECG, pressure catheter)
-
1 ml syringe with a 29G 1/2" needle
Procedure:
-
Preparation of Dobutamine Solution:
-
Prepare a stock solution of dobutamine (e.g., 500 μg/ml) by dissolving in sterile distilled water. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it with sterile 0.9% NaCl to the desired working concentration. A common approach is to calculate the concentration based on the mouse's body weight to ensure a consistent injection volume.
-
-
Animal Preparation:
-
Anesthetize the mouse using a consistent and appropriate anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain a body temperature of 37°C ± 0.5°C.
-
Monitor baseline physiological parameters such as heart rate, blood pressure, and ECG.
-
-
Dobutamine Administration:
-
Draw the calculated volume of the dobutamine working solution into the syringe.
-
Administer the dobutamine via intraperitoneal (i.p.) injection. Doses can range from 0.5 to 40 ng/g/min for intravenous infusion or 1 to 1.5 µg/g for intraperitoneal injection, but should be optimized for the specific study.
-
-
Monitoring:
-
Continuously monitor heart rate, blood pressure, and ECG throughout the experiment.
-
Record data at regular intervals to assess the cardiac response to dobutamine.
-
-
Post-Procedure:
-
After the experimental endpoint is reached, euthanize the animal under deep anesthesia.
-
Protocol 2: Management of Dobutamine-Induced Tachycardia with a β-blocker in a Canine Model
This protocol outlines a general procedure for managing excessive tachycardia.
Materials:
-
Dobutamine infusion setup
-
Intravenous catheter
-
Monitoring equipment (ECG, blood pressure)
-
A short-acting, cardioselective β-blocker (e.g., esmolol or metoprolol)
Procedure:
-
Initiate Dobutamine Infusion:
-
Administer dobutamine via a constant rate infusion, starting at a low dose and titrating upwards to achieve the desired effect, while continuously monitoring cardiovascular parameters.
-
-
Identify Excessive Tachycardia:
-
Define a threshold for excessive tachycardia based on the experimental design and the animal's baseline heart rate.
-
-
Administer β-blocker:
-
If excessive tachycardia occurs and persists after reducing the dobutamine infusion rate, administer a bolus of the β-blocker intravenously. For example, esmolol can be given at 0.5 mg/kg over 1 minute.
-
-
Monitor Response:
-
Closely monitor the heart rate and blood pressure to assess the response to the β-blocker.
-
Be prepared to provide supportive care as needed.
-
-
Adjust Dobutamine Infusion:
-
Once the heart rate has stabilized at an acceptable level, the dobutamine infusion may be cautiously resumed at a lower rate if necessary for the experimental protocol.
-
Signaling Pathways and Experimental Workflows
Dobutamine Signaling Pathway
Caption: Dobutamine's primary signaling cascade.
Experimental Workflow for Managing Adverse Effects
References
Technical Support Center: Impact of Anesthesia on Hemodynamic Response to Dobutamine Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hemodynamic effects of Dobutamine Tartrate under anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Dobutamine is a synthetic catecholamine that primarily acts as a direct-acting inotropic agent. Its effects are mainly attributed to the stimulation of β1-adrenergic receptors in the heart, leading to increased myocardial contractility and stroke volume, which in turn increases cardiac output.[1][2] While it has a strong affinity for β1 receptors, it also exhibits weaker β2-agonist and α1-agonist activities.[1][2] The racemic mixture of dobutamine contains two isomers: the (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[2] This combination results in a net potent inotropic effect with comparatively mild chronotropic (heart rate), hypertensive, arrhythmogenic, and vasodilative effects.
Q2: How do different anesthetic agents alter the hemodynamic response to dobutamine?
Anesthetic agents can significantly modify the hemodynamic response to dobutamine. The nature and magnitude of this alteration depend on the specific anesthetic used.
-
Inhalational Anesthetics (e.g., Isoflurane, Sevoflurane): These agents are known to cause dose-dependent cardiovascular depression, including decreased myocardial contractility and vasodilation. Dobutamine is often used to counteract this hypotension. However, the vasodilatory effects of these anesthetics can sometimes blunt the pressor response to dobutamine, and in some cases, a decrease in mean arterial pressure may still be observed despite an increase in cardiac output.
-
Injectable Anesthetics (e.g., Fentanyl/Nitrous Oxide): In studies using fentanyl and nitrous oxide anesthesia, dobutamine has been shown to effectively increase cardiac output. Premedication with agents like clonidine can further modify the response, potentially enhancing the blood pressure increase in response to dobutamine.
Q3: Why is there a variable effect of dobutamine on blood pressure under anesthesia?
The effect of dobutamine on blood pressure is a balance between its inotropic (contractility-increasing) and vasodilatory effects. The net effect on mean arterial pressure (MAP) can be variable and depends on several factors:
-
Baseline Hemodynamic State: In a state of depressed cardiac output due to anesthesia, the primary effect of dobutamine is to increase cardiac output, which tends to increase MAP.
-
Peripheral Vascular Resistance: Dobutamine has mild β2-agonist effects which can cause vasodilation, leading to a decrease in systemic vascular resistance. This can counteract the increase in blood pressure from improved cardiac output.
-
Anesthetic Agent: As mentioned, the specific anesthetic used can influence the baseline vascular tone and myocardial contractility, thus altering the net effect of dobutamine on blood pressure.
Q4: What are the common side effects or complications to watch for during dobutamine infusion under anesthesia?
Researchers should be vigilant for the following potential side effects:
-
Tachycardia: Dobutamine can increase heart rate, although this effect is generally less pronounced than with other catecholamines like isoproterenol.
-
Arrhythmias: Premature ventricular contractions can occur, especially at higher doses.
-
Hypertension or Hypotension: While the goal is often to correct hypotension, excessive doses can lead to hypertension. Conversely, in some situations, the vasodilatory effects might predominate, leading to a further drop in blood pressure.
-
Myocardial Ischemia: By increasing myocardial oxygen demand, dobutamine can potentially worsen ischemia in susceptible subjects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| No significant increase in Mean Arterial Pressure (MAP) despite dobutamine infusion. | The vasodilatory effect of dobutamine (β2-agonist activity) and/or the anesthetic agent may be counteracting the increased cardiac output. | - Confirm adequate cardiac output response (e.g., via echocardiography or other monitoring).- Consider reducing the concentration of the inhalant anesthetic if possible.- If MAP remains low despite adequate cardiac output, a vasopressor with more alpha-agonist activity (e.g., norepinephrine) may be required in addition to dobutamine. |
| Significant tachycardia is observed at a low dobutamine infusion rate. | The subject may be particularly sensitive to the chronotropic effects of dobutamine. The anesthetic depth may be insufficient, leading to a sympathetic response. | - Re-evaluate the anesthetic depth and adjust as necessary.- Reduce the dobutamine infusion rate.- Consider a different inotropic agent if tachycardia is persistent and problematic. |
| Arrhythmias (e.g., premature ventricular contractions) develop during infusion. | This can be a dose-dependent side effect of dobutamine. Electrolyte imbalances or underlying cardiac conditions can also contribute. | - Reduce the dobutamine infusion rate immediately.- Check and correct any electrolyte abnormalities.- If arrhythmias persist, consider discontinuing the infusion and using an alternative agent. |
| Unexpectedly severe hypertension occurs after initiating dobutamine. | The initial dose may be too high for the individual subject's sensitivity. | - Immediately stop or significantly reduce the infusion rate.- Titrate the dose upwards more slowly from a lower starting point. A case report in a lion showed that a dose of 5 µg/kg/min caused a sharp increase in blood pressure, which was then controlled at a much lower dose of 0.2–0.3 µg/kg/min. |
Data Presentation
Table 1: Hemodynamic Effects of Dobutamine vs. Ephedrine in Isoflurane-Anesthetized Horses
| Parameter | Dobutamine (1 µg/kg/min) | Ephedrine (20 µg/kg/min) |
| Heart Rate | No significant change, sinus bradyarrhythmia in some cases | Increased |
| Cardiac Output | Increased | Increased |
| Cardiac Index | Increased | Increased |
| Systemic Vascular Resistance | Increased | Increased |
| Pulmonary Artery Wedge Pressure | Elevated | No significant change |
| Systolic Index | Elevated | No significant change |
Source: Adapted from data presented in a comparative study on isoflurane-anesthetized horses.
Table 2: Hemodynamic Effects of Dobutamine vs. Milrinone in Patients with Low Cardiac Output After Anesthetic Induction
| Parameter | Dobutamine (5 µg/kg/min) | Milrinone (0.5 µg/kg/min) |
| Cardiac Index Increase | 56% | 47% |
| Oxygen Supply Increase | 53% | 45% |
| Systemic Vascular Resistance Reduction | 33% | 36% |
| Pulmonary Vascular Resistance Reduction | 34% | 19% |
Source: Adapted from a study on patients undergoing cardiac surgery. Note: No statistically significant differences were observed between the two drugs.
Experimental Protocols
Protocol 1: Dobutamine Infusion in Anesthetized Dogs to Assess Hemodynamic Response
This protocol is a generalized representation based on common methodologies.
-
Animal Preparation:
-
Fast the animal for an appropriate period (e.g., 12 hours) with free access to water.
-
Induce anesthesia with a suitable agent (e.g., propofol) and maintain with an inhalant anesthetic like isoflurane at a stable end-tidal concentration.
-
Intubate the animal and provide mechanical ventilation to maintain normal blood gas levels.
-
-
Instrumentation:
-
Place an arterial catheter (e.g., in the dorsal pedal or femoral artery) for continuous blood pressure monitoring and blood gas analysis.
-
Place a venous catheter for drug and fluid administration.
-
For detailed cardiac output measurements, a pulmonary artery catheter can be placed. Alternatively, echocardiography can be used.
-
-
Dobutamine Infusion:
-
Prepare a fresh solution of this compound diluted in a suitable vehicle (e.g., 5% dextrose or sterile saline).
-
Begin a continuous rate infusion (CRI) using a syringe pump. A common starting dose in dogs is 1-2 µg/kg/min.
-
The dose can be titrated upwards in a stepwise manner (e.g., increasing to 4, 6, 8 µg/kg/min) at set intervals (e.g., every 15-20 minutes) to assess the dose-dependent response.
-
-
Hemodynamic Monitoring:
-
Continuously record heart rate, systolic, diastolic, and mean arterial pressure.
-
Measure cardiac output and other derived parameters (e.g., stroke volume, systemic vascular resistance) at baseline and at each dobutamine dose level.
-
Monitor the electrocardiogram (ECG) for any arrhythmias.
-
-
Data Analysis:
-
Compare the hemodynamic parameters at each dobutamine dose to the baseline values.
-
Statistical analysis (e.g., ANOVA for repeated measures) can be used to determine significant changes.
-
Mandatory Visualizations
References
Adjusting Dobutamine Tartrate concentration for different cell culture media
Welcome to the technical support center for the use of Dobutamine Tartrate in cell culture experiments. This resource provides detailed guidance on adjusting this compound concentration for different cell culture media, preparing solutions, and troubleshooting common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution for cell culture?
A1: For in vitro studies, this compound can be dissolved in sterile Dimethyl Sulfoxide (DMSO) or water. This compound salts are reported to have a high solubility in water, exceeding 100 mg/mL. However, for cell culture applications, preparing a concentrated stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%, with 0.1% being preferable) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare a sterile stock solution of this compound?
A2: To prepare a sterile stock solution, dissolve the this compound powder in the chosen solvent (e.g., DMSO) to the desired concentration. Once completely dissolved, the solution should be sterilized. The recommended method for sterilizing heat-labile solutions like this compound is filtration through a 0.22 µm sterile syringe filter. Work in a sterile environment, such as a laminar flow hood, to maintain sterility. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the typical working concentrations of this compound for cell culture experiments?
A3: The optimal working concentration of this compound varies depending on the cell type and the specific experimental endpoint. For studies involving neonatal rat cardiomyocytes, concentrations have been reported to range from 0.01 to 10 µmol/L.[1] In studies with human gastric adenocarcinoma cells (SGC-7901), concentrations between 1 and 30 µmol/L have been used to investigate effects on cell viability and apoptosis.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound precipitate in cell culture media like DMEM or RPMI-1640?
A4: While this compound has good water solubility, precipitation can occur when a concentrated stock solution (especially in an organic solvent like DMSO) is diluted into a complex aqueous solution like cell culture medium. This can be due to the high concentration of salts and other components in the media. To minimize precipitation, it is advisable to perform a stepwise dilution of the stock solution and to gently mix the medium while adding the compound. If precipitation is observed, troubleshooting steps should be followed (see Troubleshooting Guide below).
Q5: Is this compound stable in cell culture medium during experiments?
A5: Dobutamine is known to have a short half-life in vivo due to rapid metabolism. In in vitro cell culture conditions, the stability can be influenced by factors such as temperature, pH, and the presence of certain components in the medium. Studies have shown that dobutamine is chemically stable in solutions like 0.9% sodium chloride and 5% glucose for at least 168 hours at 4°C. While direct stability data in specific cell culture media is limited, for most short-term experiments (e.g., up to 72 hours), significant degradation is not expected to be a major issue. However, for longer-term studies, it is advisable to change the medium with freshly prepared this compound periodically.
Troubleshooting Guides
Issue 1: Precipitation Observed After Adding this compound to Cell Culture Medium
Possible Causes:
-
High final concentration of the compound: The concentration of this compound may exceed its solubility limit in the specific cell culture medium.
-
Rapid dilution of a concentrated stock: Adding a small volume of highly concentrated stock solution (especially in DMSO) directly to a large volume of aqueous medium can cause localized high concentrations and lead to precipitation.
-
Temperature shock: Diluting a cold stock solution into warm medium can sometimes cause less soluble compounds to precipitate.
-
Interaction with media components: Components in the media, such as salts or proteins, may interact with this compound, reducing its solubility.
Solutions:
-
Perform a Solubility Test: Before your experiment, test the solubility of your desired working concentration of this compound in a small volume of the cell culture medium you plan to use.
-
Use Stepwise Dilution: Instead of adding the stock solution directly to the final volume of medium, perform one or more intermediate dilution steps in the medium.
-
Pre-warm Stock Solution: If using a frozen stock, allow it to completely thaw and reach room temperature before adding it to the pre-warmed cell culture medium.
-
Increase Solvent Concentration (with caution): If using a DMSO stock, you can slightly increase the final DMSO concentration in your medium (up to 0.5%), but always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Prepare Fresh: Prepare the final working solution of this compound in the medium immediately before use.
Issue 2: High Levels of Cell Death or Unexpected Cytotoxicity
Possible Causes:
-
On-target cytotoxicity: Dobutamine is a bioactive molecule, and at higher concentrations, its primary pharmacological effect on β1-adrenergic receptors can lead to cellular stress and apoptosis, especially in sensitive cell types like cardiomyocytes.
-
Off-target effects: Dobutamine has been shown to have effects independent of its primary target. For instance, it can act as a ROS scavenger and inhibit YAP-dependent gene transcription, which could lead to cytotoxicity in certain contexts.[1][3]
-
Solvent toxicity: If the final concentration of the solvent (e.g., DMSO) is too high, it can cause cell death.
-
Contamination of stock solution: Bacterial or fungal contamination of the this compound stock solution can lead to widespread cell death.
Solutions:
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a non-toxic working concentration range. For example, in SGC-7901 gastric cancer cells, the IC50 values were found to be 27.16, 21.25, and 16.84 µmol/L at 24, 48, and 72 hours, respectively.[2]
-
Reduce Exposure Time: If you observe cytotoxicity at a desired concentration, try reducing the duration of the treatment.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of solvent) to ensure that the observed cytotoxicity is due to the dobutamine and not the solvent.
-
Check for Contamination: Visually inspect your stock solution and cell cultures for any signs of microbial contamination. If in doubt, discard the stock and prepare a fresh, sterile solution.
-
Consider Off-Target Effects: Be aware of the known off-target effects of dobutamine and consider if they might be contributing to the observed cytotoxicity in your experimental system.
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Cell Type | Application | Concentration Range | Reference |
| Neonatal Rat Cardiomyocytes | PPARδ Expression | 0.01 - 10 µmol/L | |
| Human Gastric Adenocarcinoma (SGC-7901) | Cytotoxicity (IC50) | 16.84 - 27.16 µmol/L | |
| Human Gastric Adenocarcinoma (SGC-7901) | Apoptosis Induction | 1 - 30 µmol/L | |
| Jurkat T-cells | ROS Scavenging | 0.1 - 0.5 mmol/L |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile DMSO or sterile water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Attach the 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: cAMP Assay Following this compound Treatment
-
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound working solution
-
cAMP assay kit (commercially available)
-
Plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Remove the culture medium and replace it with serum-free medium for a period of starvation (e.g., 2-4 hours), if required by the assay.
-
Prepare different concentrations of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound solutions or vehicle control for the desired time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
Read the output on a plate reader at the appropriate wavelength.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound signaling pathway via the β1-adrenergic receptor.
References
Minimizing experimental variability with Dobutamine Tartrate administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with Dobutamine Tartrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem/Question | Possible Causes | Recommended Solutions |
| Inconsistent or weaker-than-expected inotropic effect in vivo. | 1. Dobutamine Solution Degradation: Dobutamine is susceptible to oxidation and degradation, especially when exposed to light or alkaline solutions.[1] 2. Suboptimal Dosing: The effective dose can vary significantly between species and even between animals of the same strain.[2][3] 3. Anesthesia Interaction: Some anesthetics can depress the cardiovascular system, potentially masking the effects of dobutamine.[4] 4. Animal Strain/Age Variability: Different animal strains or ages can exhibit varied responses to catecholamines. 5. Tachyphylaxis: Prolonged infusion can lead to a diminished response.[5] | 1. Fresh Solution Preparation: Prepare dobutamine solutions fresh for each experiment. Protect from light by using amber vials or wrapping containers in foil. Avoid mixing with alkaline solutions like sodium bicarbonate. 2. Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose-response relationship for your specific animal model and experimental conditions. 3. Standardize Anesthesia Protocol: Use a consistent anesthesia protocol across all experimental groups. If possible, choose an anesthetic with minimal cardiovascular depressant effects. Monitor and maintain core body temperature. 4. Consistent Animal Model: Use animals of the same strain, sex, and age range for all experiments. Clearly report these details in your methodology. 5. Limit Infusion Duration: For acute studies, adhere to a defined and consistent infusion period. For longer-term studies, be aware of potential tachyphylaxis and consider it in your data interpretation. |
| High variability in cell culture (in vitro) experiments. | 1. Cell Line/Primary Cell Heterogeneity: Cardiomyocytes, even from the same isolation, can show significant cell-to-cell variability in their response to β-adrenergic stimulation. 2. Passage Number: The responsiveness of cultured cells can change with increasing passage number. 3. Inconsistent Drug Concentration: Inaccurate dilutions or degradation of dobutamine in the culture media. | 1. Single-Cell Analysis: If feasible, employ single-cell analysis techniques to capture the heterogeneity of cellular responses. For population-level studies, use a large number of biological replicates. 2. Standardize Cell Passage: Use cells within a narrow and consistent passage number range for all experiments. 3. Precise Dilution & Fresh Media: Prepare fresh dobutamine-containing media for each experiment from a recently prepared stock solution. Ensure accurate and consistent dilutions. |
| Unexpected changes in blood pressure or heart rate. | 1. Racemic Mixture Effects: Dobutamine is a racemic mixture of (+) and (-) isomers. The (+) isomer is a potent β1 agonist and α1 antagonist, while the (-) isomer is an α1 agonist. The net effect on blood pressure can be variable. 2. Dose-Related Effects: Higher doses are more likely to cause significant increases in heart rate (chronotropy). 3. Hypovolemia: Administering dobutamine to a hypovolemic subject can lead to an exaggerated hypotensive response. | 1. Acknowledge Racemic Nature: Be aware that the observed effects are a result of the combined actions of both isomers. This inherent property contributes to some level of variability. 2. Careful Dose Titration: Start with a low dose and titrate upwards to achieve the desired inotropic effect with minimal chronotropic or blood pressure changes. 3. Ensure Normovolemia: Confirm that animals are adequately hydrated and normovolemic before starting the dobutamine infusion. |
| Precipitate formation in the dobutamine solution. | 1. Incompatibility with Alkaline Solutions: Dobutamine can precipitate in alkaline solutions such as 5% Sodium Bicarbonate. | 1. Use Compatible Diluents: Prepare dobutamine solutions in compatible intravenous fluids like 5% Dextrose or 0.9% Sodium Chloride. |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: What is the recommended procedure for preparing a this compound stock solution?
A1: To prepare a stock solution, dissolve this compound powder in a compatible diluent such as 5% Dextrose or 0.9% Sodium Chloride. It is recommended to prepare solutions fresh for each experiment to minimize degradation. If storage is necessary, filter-sterilize the solution and store in a sterile, light-protected container at 2-8°C for no longer than 24 hours.
Q2: How stable is this compound in solution?
A2: The stability of dobutamine solutions is influenced by the diluent, storage container, temperature, and light exposure. Solutions may develop a pink color over time due to slight oxidation, but this does not indicate a significant loss of potency within the recommended storage period. For optimal consistency, always prepare fresh solutions.
Dosing and Administration
Q3: How do I determine the correct dose of this compound for my animal model?
A3: The optimal dose of dobutamine is highly dependent on the animal species, age, and the specific experimental question. It is crucial to perform a dose-response study to identify the concentration that provides the desired inotropic effect without causing excessive tachycardia or other adverse effects. A summary of reported dosage ranges for various species is provided in the table below.
Q4: What is the recommended method for in vivo administration?
A4: For in vivo experiments, continuous intravenous (IV) infusion is the preferred method of administration to maintain stable plasma concentrations. This can be achieved via a cannulated vein (e.g., femoral, jugular) connected to a calibrated infusion pump.
Experimental Design and Data Interpretation
Q5: What are the key parameters to monitor during in vivo dobutamine administration?
A5: Continuous monitoring of electrocardiogram (ECG) and blood pressure is essential. Whenever possible, also monitor cardiac output and pulmonary wedge pressure to get a comprehensive understanding of the hemodynamic response.
Q6: Are there any known drug interactions I should be aware of?
A6: Yes, several drug interactions can influence the effects of dobutamine. For example, beta-blockers can antagonize the inotropic effects of dobutamine. Concurrent administration with nitroprusside can lead to a higher cardiac output and lower pulmonary wedge pressure than either drug alone. Monoamine oxidase inhibitors (MAOIs) can increase the risk of a hypertensive crisis.
Data Presentation
Table 1: Stability of Dobutamine Solutions
| Diluent | Concentration | Container | Storage Temperature | Stability |
| 5% Dextrose | 1-5 mg/mL | Glass or Polyolefin bags | Room Temperature (25°C) | Up to 24 hours |
| 0.9% Sodium Chloride | 1-5 mg/mL | Glass or Polyolefin bags | Room Temperature (25°C) | Up to 24 hours |
| 5% Dextrose | 1-5 mg/mL | Glass or Polyolefin bags | Refrigerated (2-8°C) | Up to 7 days |
| 0.9% Sodium Chloride | 1-5 mg/mL | Glass or Polyolefin bags | Refrigerated (2-8°C) | Up to 7 days |
Table 2: Reported In Vivo Dobutamine Dosage Ranges
| Species | Dosage Range (mcg/kg/min) | Route of Administration |
| Mouse | 1 - 16 | Intravenous |
| Rat | 5 - 20 | Intravenous |
| Dog | 2 - 20 | Intravenous |
| Pig | 2 - 20 | Intravenous |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Infusion (1 mg/mL)
-
Aseptically, add 20 mL of 5% Dextrose Injection to a vial containing 250 mg of Dobutamine Hydrochloride to create a concentrated solution of 12.5 mg/mL.
-
Withdraw the required volume of the concentrated solution.
-
Further dilute the concentrated solution with 5% Dextrose Injection to a final concentration of 1 mg/mL in a sterile infusion bag or syringe.
-
Protect the final solution from light.
-
Use the diluted solution within 24 hours when stored at room temperature.
Protocol 2: In Vivo Administration in a Rodent Model
-
Anesthetize the animal using a standardized protocol and ensure adequate depth of anesthesia.
-
Cannulate the femoral or jugular vein for intravenous infusion and the carotid or femoral artery for blood pressure monitoring.
-
Connect the venous catheter to a calibrated syringe pump containing the prepared dobutamine solution.
-
Begin infusion at a low rate (e.g., 1-2 mcg/kg/min) and allow for a stabilization period.
-
Increase the infusion rate in a stepwise manner, recording hemodynamic parameters at each step to establish a dose-response curve.
-
Maintain the desired infusion rate for the duration of the experimental intervention.
-
Continuously monitor ECG, blood pressure, and heart rate throughout the procedure.
Protocol 3: In Vitro Application to Cultured Cardiomyocytes
-
Culture cardiomyocytes on a suitable substrate (e.g., glass-bottom dishes for imaging).
-
Prepare fresh culture medium containing the desired final concentration of dobutamine. Stock solutions of dobutamine can be prepared in normal media.
-
Remove the existing culture medium from the cells and replace it with the dobutamine-containing medium.
-
Incubate the cells for the desired duration (e.g., for acute response imaging or longer-term gene expression studies).
-
For acute studies, measure parameters such as calcium transients or cell contractility. For longer-term studies, cells can be harvested for molecular analysis.
Visualizations
Caption: Dobutamine's primary signaling pathway.
Caption: A typical in vivo experimental workflow.
References
- 1. Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Dobutamine stress echocardiography in healthy adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dobutamine in Paediatric Population: A Systematic Review in Juvenile Animal Models | PLOS One [journals.plos.org]
- 4. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inotropic Effects of Dobutamine Tartrate and Milrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic properties of Dobutamine Tartrate and Milrinone, focusing on their mechanisms of action, hemodynamic effects supported by experimental data, and detailed experimental protocols for their evaluation.
Introduction
This compound and Milrinone are two potent inotropic agents utilized in clinical settings to manage acute heart failure and low cardiac output states.[1][2] While both drugs enhance cardiac contractility, they do so through distinct biochemical pathways, resulting in different hemodynamic profiles and clinical considerations. Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors, whereas Milrinone is a phosphodiesterase 3 (PDE3) inhibitor.[3][4] This guide delves into the fundamental differences between these two agents to inform preclinical and clinical research.
Mechanisms of Action: A Tale of Two Pathways
The positive inotropic effects of Dobutamine and Milrinone stem from their ability to increase intracellular cyclic adenosine monophosphate (cAMP) and, consequently, intracellular calcium concentrations in cardiac myocytes. However, the upstream mechanisms initiating this cascade are fundamentally different.
This compound: As a primary β1-adrenergic receptor agonist, dobutamine mimics the action of endogenous catecholamines like norepinephrine.[5] Binding of dobutamine to β1-receptors on the surface of cardiac muscle cells activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively. The net result is a more forceful myocardial contraction.
Milrinone: In contrast, Milrinone's action is independent of adrenergic receptors. It selectively inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. By preventing the breakdown of cAMP, Milrinone leads to its accumulation within the cardiomyocyte. Similar to the dobutamine pathway, the increased cAMP activates PKA, leading to the phosphorylation of calcium channels and other proteins that facilitate an increase in intracellular calcium and, thus, enhanced contractility. Because its action bypasses β-receptors, Milrinone is effective in patients who have developed a tolerance to β-agonists due to receptor downregulation, a common occurrence in chronic heart failure.
Signaling Pathway Diagrams
dot
References
- 1. Critical Care Alert: Milrinone vs. Dobutamine in the Treatment of Cardiogenic Shock EMRA [emra.org]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of dobutamine-based and milrinone-based therapy for advanced decompensated congestive heart failure: Hemodynamic efficacy, clinical outcome, and economic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Dobutamine and Dopamine in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inotropic support for heart failure, dobutamine and dopamine have long been central therapeutic options. While both are catecholamines aimed at augmenting cardiac contractility, their distinct pharmacological profiles elicit different hemodynamic responses. This guide provides an objective, data-driven comparison of their performance in preclinical heart failure models, offering insights for research and drug development.
Executive Summary
Dobutamine primarily acts as a selective β1-adrenergic receptor agonist, leading to a potent increase in myocardial contractility with minimal direct effects on vascular resistance.[1] In contrast, dopamine's effects are dose-dependent, stimulating D1-like receptors at low doses, β1-adrenergic receptors at moderate doses, and α-adrenergic receptors at higher doses, resulting in a more complex hemodynamic profile that includes vasoconstriction.[2][3] Experimental data from various heart failure models consistently demonstrate that while both drugs increase cardiac output, dobutamine often achieves this with a more favorable effect on cardiac workload and systemic vascular resistance.[4][5]
Quantitative Data Comparison
The following tables summarize the hemodynamic effects of dobutamine and dopamine observed in canine models of heart failure and in patients with severe heart failure.
Table 1: Hemodynamic Effects in a Canine Model of Chronic Heart Failure
| Parameter | Baseline | Dobutamine (4 µg/kg/min) |
| Cardiac Output (L/min) | 2.4 ± 0.1 | 4.0 ± 0.4 |
| LV Ejection Fraction (%) | 26 ± 1 | 30 ± 4 |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 3620 ± 170 | 2470 ± 190 |
Data from a canine model of chronic heart failure induced by multiple sequential intracoronary microembolizations.
Table 2: Comparative Hemodynamic Effects in Patients with Severe Heart Failure
| Parameter | Dobutamine (2.5-10 µg/kg/min) | Dopamine (2-8 µg/kg/min) |
| Cardiac Index | Distinct Increase | Significant Increase |
| Heart Rate | No significant change | Increased (at >6 µg/kg/min) |
| Mean Aortic Pressure | Unchanged | Increased |
| Left Ventricular End-Diastolic Pressure | Lowered | Ineffective in lowering |
| Systemic Vascular Resistance | Decreased | - |
| Pulmonary Vascular Resistance | Decreased | - |
| Stroke Volume | Increased | Increased (at 4 µg/kg/min) |
Data from a single crossover study in thirteen patients with severe cardiac failure.
Signaling Pathways
The distinct actions of dobutamine and dopamine stem from their differential receptor activation and subsequent intracellular signaling cascades.
Caption: Dobutamine's primary signaling cascade.
Caption: Dopamine's dose-dependent receptor activation.
Experimental Protocols
The experimental data cited in this guide are derived from established animal models of heart failure and clinical studies. A generalized workflow for preclinical evaluation is outlined below.
Key Methodologies
1. Induction of Heart Failure in Animal Models:
-
Myocardial Infarction Model: This is often created by the permanent ligation of a coronary artery, such as the left anterior descending (LAD) artery, in rodents or larger animals. This procedure leads to ischemia and subsequent infarction, mimicking ischemic cardiomyopathy.
-
Pressure Overload Model (Transverse Aortic Constriction - TAC): A suture is placed around the transverse aorta to create a stenosis, leading to pressure overload on the left ventricle. This model recapitulates aspects of heart failure developing from conditions like aortic stenosis and hypertension.
-
Volume Overload Model: This can be induced by creating an aortocaval fistula or inducing aortic regurgitation, leading to chronic volume overload on the heart.
2. Drug Administration and Hemodynamic Monitoring:
-
Drug Preparation: Dobutamine and dopamine are typically dissolved in a suitable vehicle, such as 5% dextrose solution.
-
Administration: The drugs are administered via continuous intravenous infusion. Dosages are often titrated to achieve specific hemodynamic endpoints.
-
Hemodynamic Measurements: Key parameters such as cardiac output, blood pressure, heart rate, and intracardiac pressures are continuously monitored using techniques like thermodilution catheters, pressure transducers, and echocardiography.
Caption: A typical preclinical experimental workflow.
Concluding Remarks
The choice between dobutamine and dopamine in a research or clinical setting depends on the desired hemodynamic outcome. Dobutamine's selective β1 agonism makes it a more direct inotrope, increasing cardiac output with a concomitant decrease in systemic vascular resistance. This profile can be advantageous when the primary goal is to improve cardiac contractility without significantly increasing afterload. Dopamine's dose-dependent and varied receptor activity provides a broader spectrum of hemodynamic effects, which may be beneficial in specific scenarios such as heart failure accompanied by hypotension. However, at higher doses, its α-adrenergic effects can increase afterload, potentially increasing myocardial oxygen demand. The experimental models and data presented here provide a foundational understanding for further investigation into the nuanced applications of these critical inotropic agents.
References
- 1. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine & dobutamine | PPTX [slideshare.net]
- 3. nps.org.au [nps.org.au]
- 4. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyopathic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dobutamine and dopamine in treatment of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating Dobutamine-Induced Cardiac Stress with Physiological Exercise
For researchers, scientists, and drug development professionals, understanding the nuances of cardiac stress induction is paramount for accurate preclinical and clinical assessments. While physiological exercise remains the gold standard for evaluating cardiac function under stress, pharmacological agents like dobutamine are indispensable when exercise is not feasible. This guide provides an objective comparison of dobutamine-induced cardiac stress and physiological exercise, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize key hemodynamic and diagnostic parameters from comparative studies, offering a clear overview of the similarities and differences between dobutamine and exercise-induced cardiac stress.
Table 1: Hemodynamic Response to Dobutamine vs. Exercise Stress
| Parameter | Dobutamine Stress | Exercise Stress | Key Findings |
| Peak Heart Rate (beats/min) | Lower to similar | Higher | Exercise generally elicits a higher peak heart rate.[1][2] |
| Peak Systolic Blood Pressure (mmHg) | Lower | Higher | Systolic blood pressure response is more pronounced with exercise.[1][2] |
| Rate-Pressure Product (mmHg x beats/min) | Lower | Higher | Reflecting overall myocardial oxygen demand, the rate-pressure product is typically greater during exercise.[2] |
| Cardiac Index (L/min/m²) | Significant Increase | Significant Increase | Both stressors effectively increase cardiac output. |
| Stroke Volume | Similar Increase | Similar Increase | Both methods demonstrate a comparable augmentation of stroke volume. |
| Ejection Fraction | Significant Increase | Significant Increase | Both dobutamine and exercise lead to a significant rise in ejection fraction. |
Table 2: Diagnostic Accuracy for Detection of Coronary Artery Disease
| Parameter | Dobutamine Stress Echocardiography | Exercise Stress Echocardiography | Key Findings |
| Sensitivity | 69% - 86% | 76% - 85% | Sensitivity is generally comparable between the two methods. |
| Specificity | 83% - 94% | 43% - 89% | Dobutamine stress echocardiography often demonstrates higher specificity. |
| Diagnostic Accuracy | ~80% - 87% | ~67% - 84% | Dobutamine stress echocardiography may offer slightly higher overall diagnostic accuracy. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results in cardiac stress testing.
Dobutamine Stress Protocol
Dobutamine stress testing involves the intravenous infusion of dobutamine in incremental doses to simulate the effects of exercise on the heart.
-
Patient Preparation: Patients are typically required to fast for at least 3 hours before the test. Beta-blockers may be withheld for 24 hours prior to testing, if deemed safe and necessary by the supervising physician.
-
Baseline Measurements: Resting heart rate, blood pressure, and a baseline 12-lead electrocardiogram (ECG) are recorded. Baseline echocardiographic images are also acquired.
-
Dobutamine Infusion: An intravenous line is established for the infusion of dobutamine. The infusion typically starts at a rate of 5 or 10 mcg/kg/min and is increased every 3 minutes to 20, 30, and a maximum of 40 mcg/kg/min.
-
Monitoring: Continuous ECG monitoring is performed throughout the procedure. Blood pressure is measured at each stage of the infusion. Echocardiographic images are obtained at each stage to assess for wall motion abnormalities.
-
Atropine Administration: If the target heart rate (typically 85% of the age-predicted maximum) is not achieved at the peak dobutamine dose, atropine may be administered intravenously in increments of 0.25 to 0.5 mg, up to a maximum of 2 mg, to further increase the heart rate.
-
Test Termination: The test is terminated upon reaching the target heart rate, development of significant symptoms (e.g., chest pain, severe shortness of breath), significant ECG changes, a drop in systolic blood pressure, or the development of new, significant wall motion abnormalities.
-
Recovery: The patient is monitored until their heart rate, blood pressure, and ECG return to baseline.
Physiological Exercise Stress Protocol (Bruce Protocol)
The Bruce protocol is a commonly used standardized treadmill test that progressively increases in difficulty.
-
Patient Preparation: Patients are advised to avoid heavy meals and caffeine before the test. Comfortable clothing and shoes are recommended.
-
Baseline Measurements: Resting heart rate, blood pressure, and a 12-lead ECG are recorded in both supine and standing positions.
-
Exercise Stages: The patient walks on a treadmill, and the speed and incline are increased every 3 minutes according to the stages of the Bruce protocol.
-
Stage 1: 1.7 mph at a 10% grade (approximately 5 METs)
-
Stage 2: 2.5 mph at a 12% grade (approximately 7 METs)
-
Stage 3: 3.4 mph at a 14% grade (approximately 10 METs)
-
Subsequent stages continue to increase in speed and grade.
-
-
Monitoring: Continuous 12-lead ECG monitoring is performed throughout the test and into the recovery period. Blood pressure is typically measured at the end of each stage. The patient is monitored for any symptoms such as chest pain, shortness of breath, or dizziness.
-
Test Termination: The test is usually terminated when the patient reaches their target heart rate, experiences limiting symptoms, shows significant ECG changes, or exhibits an abnormal blood pressure response.
-
Recovery: After stopping the exercise, the patient is monitored for several minutes until their heart rate, blood pressure, and ECG have stabilized and returned towards baseline.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways, experimental workflows, and logical relationships involved in dobutamine and exercise-induced cardiac stress.
Caption: Comparative signaling pathways of dobutamine and physiological exercise in cardiomyocytes.
Caption: Comparative experimental workflows for dobutamine and exercise stress testing.
Caption: Logical relationship illustrating how dobutamine mimics the cardiac effects of exercise.
References
Assessing the Reproducibility of Dobutamine Stress Test Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of preclinical and clinical assays is paramount. In the realm of cardiovascular safety and efficacy assessment, the dobutamine stress test is a widely utilized tool. This guide provides a comprehensive comparison of the reproducibility of dobutamine stress test results with alternative cardiac stress modalities, supported by experimental data and detailed protocols.
The dobutamine stress test, a pharmacological cardiac stress test, simulates the effects of exercise by infusing dobutamine, a synthetic catecholamine. It primarily stimulates beta-1 adrenergic receptors in the heart, leading to increased heart rate, myocardial contractility, and myocardial oxygen demand[1][2]. This induced stress can unmask areas of the heart with insufficient blood supply, aiding in the diagnosis and risk stratification of coronary artery disease. However, the reliability of this test is contingent on its reproducibility. This guide delves into the key metrics of reproducibility for dobutamine stress tests and compares them with other common cardiac stress testing methods.
Comparative Analysis of Reproducibility and Performance
The reproducibility of a diagnostic test can be assessed through various statistical measures, including the kappa (κ) statistic for inter-observer agreement, the intraclass correlation coefficient (ICC) for assessing consistency of quantitative measurements, and the coefficient of variation (CV) to quantify the degree of variation relative to the mean. The following tables summarize the reproducibility and diagnostic performance data for dobutamine stress tests and its alternatives.
| Test Modality | Reproducibility Metric | Value | Interpretation |
| Dobutamine Stress Echocardiography | Inter-observer Agreement (κ) | 0.37 - 0.86[3][4] | Fair to Very Good |
| Inter-observer Agreement (Wall Motion) | Mean κ = 0.59[5] | Moderate | |
| Temporal Variability Agreement (κ) | 0.86 | Very Good | |
| Inter-observer Variability (Correlation Coefficient) | 0.88 (rest), 0.90 (peak) | Strong | |
| Dobutamine Stress MRI | Inter-observer Agreement (Wall Motion) | Mean κ = 0.59 | Moderate |
| Inter-observer Variability (LV Volumes) | Good agreement | - | |
| Intra-observer Variability (Ventricular Volumes) | COV < 10% | Low | |
| Inter-observer Variability (Biventricular ESV) | High with stress | - | |
| Adenosine Stress MRI | Inter-study Reproducibility (Resting MPI) | ICC: 0.998, COV: 1.4% | Excellent |
| Inter-study Reproducibility (Hyperemic MPI) | ICC: 0.963, COV: 3.3% | Excellent | |
| Inter-study Reproducibility (MPRI) | ICC: 0.94, COV: 3.8% | Excellent | |
| Inter-observer Agreement (Visual Analysis) | κ = 0.59 - 0.71 | Moderate to Good | |
| Exercise Stress Echocardiography | Inter-observer Reproducibility (E/e' ratio) | ICC: 0.83 | Good |
| Intra-observer Reproducibility (E/e' ratio) | ICC: 0.87 | Good | |
| Inter-observer Reproducibility (TR velocity) | ICC: 0.93 | Excellent | |
| Intra-observer Reproducibility (TR velocity) | ICC: 0.87 | Good |
LV: Left Ventricular, ESV: End-Systolic Volume, MPI: Myocardial Perfusion Index, MPRI: Myocardial Perfusion Reserve Index, TR: Tricuspid Regurgitation. ICC values closer to 1 indicate higher reliability. COV values closer to 0 indicate lower variability.
| Stress Test Modality | Sensitivity (%) | Specificity (%) |
| Dobutamine Stress Echocardiography | 76 | 87 |
| Dobutamine Stress MRI | 78.2 | 87.0 |
| Adenosine Stress MRI | 93.3 | 100 |
| Regadenoson Stress Myocardial Perfusion Imaging | Comparable to Adenosine | Comparable to Adenosine |
| Exercise Stress Echocardiography | - | - |
Experimental Protocols
Dobutamine Stress Echocardiography Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4 hours before the test. Certain medications, such as beta-blockers, may be withheld for 24-48 hours prior to the procedure, as determined by the supervising physician.
-
Baseline Assessment: A baseline resting 12-lead electrocardiogram (ECG) and echocardiographic images are obtained. Vital signs, including heart rate and blood pressure, are recorded.
-
Dobutamine Infusion: Dobutamine is infused intravenously, starting at a low dose (e.g., 5 or 10 μg/kg/min) and incrementally increasing every 3 minutes to higher doses (e.g., 20, 30, and up to 40 or 50 μg/kg/min).
-
Monitoring: Continuous ECG monitoring is performed throughout the infusion. Blood pressure is measured at each stage. Echocardiographic images are acquired at each stage of the dobutamine infusion.
-
Atropine Administration: If the target heart rate (typically 85% of the age-predicted maximum) is not achieved with the maximum dobutamine dose, atropine may be administered intravenously in increments to augment the heart rate response.
-
Peak Stress Imaging: Once the target heart rate is achieved or the test is terminated for other reasons, peak stress echocardiographic images are acquired.
-
Recovery: The dobutamine infusion is stopped, and the patient is monitored until their heart rate and blood pressure return to baseline levels. Recovery echocardiographic images may also be obtained.
-
Image Analysis: The acquired echocardiographic images from rest, each stress stage, and recovery are compared side-by-side to assess for changes in regional wall motion.
Dobutamine Stress MRI Protocol
-
Patient Preparation: Similar to dobutamine stress echocardiography, patients are instructed to fast and may need to withhold certain medications.
-
Baseline Imaging: Baseline cardiac MRI sequences are acquired to assess left ventricular function and wall motion at rest.
-
Dobutamine Infusion: An intravenous infusion of dobutamine is initiated and titrated in incremental doses, similar to the echocardiography protocol.
-
Stress Imaging: Cardiac MRI cine images are acquired at each stage of the dobutamine infusion to evaluate for stress-induced wall motion abnormalities.
-
Atropine Administration: Atropine may be administered if the target heart rate is not reached with dobutamine alone.
-
Monitoring: Continuous ECG monitoring and regular blood pressure measurements are performed throughout the procedure.
-
Image Analysis: The MRI images obtained at rest and during stress are analyzed to identify any new or worsening regional wall motion abnormalities.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved in dobutamine stress testing, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the general experimental workflow.
References
- 1. litfl.com [litfl.com]
- 2. Dobutamine Mnemonic for USMLE [pixorize.com]
- 3. Analysis of interinstitutional observer agreement in interpretation of dobutamine stress echocardiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of the use of echoenhancers on interobserver variability in dobutamine stress echocardiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePub, Erasmus University Repository: Determination of interobserver variability for identifying inducible left ventricular wall motion abnormalities during dobutamine stress magnetic resonance imaging [repub.eur.nl]
A Cross-Species Comparative Analysis of the Cardiovascular Effects of Dobutamine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of Dobutamine Tartrate across various animal species, supported by experimental data. The information is intended to assist researchers in designing preclinical studies and understanding the translational relevance of their findings.
Mechanism of Action
This compound is a synthetic catecholamine that primarily acts as a selective agonist at β1-adrenergic receptors in the heart.[1][2][3] Its positive inotropic (contractility-enhancing) effect is the most prominent, with comparatively milder chronotropic (heart rate), arrhythmogenic, and vasodilative effects.[1][2] The binding of dobutamine to β1-receptors activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels, increasing calcium influx into cardiac myocytes and enhancing contractility. While dobutamine has some activity at β2 and α1-adrenergic receptors, the potent β1 agonism is the dominant effect.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiac myocytes.
Data Presentation: Cross-Species Comparison of Cardiovascular Effects
The following tables summarize the dose-dependent cardiovascular effects of this compound in various animal species under both conscious and anesthetized conditions.
Conscious Animals
| Species | Dose (µg/kg/min) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Reference(s) |
| Dog | 5 - 20 | No significant change | No significant change | ↑ | |
| 20 | ↓ (before coronary occlusion), ↑ (after coronary occlusion) | ↑ (before coronary occlusion), No change (after coronary occlusion) | ↑ | ||
| 12.5 - 42.5 | ↑ | ↑ (Systolic) | ↑ (Cardiac Index) | ||
| Horse | 2 | ↓ | ↑ | No significant change | |
| 0.5 - 2 | No significant change | ↑ | ↑ | ||
| Pig | 1 - 25 | ↑ | Not specified | ↑ | |
| 16 - 32 | ↑ (at 32 µg/kg/min) | ↓ | ↑ | ||
| Monkey (Rhesus) | 50 - 100 | ↑ (15-30%) | ↑ (15-30%) | Not specified |
Anesthetized Animals
| Species | Anesthetic | Dose (µg/kg/min) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Reference(s) |
| Dog | Isoflurane | 2 - 12 | ↓ (at 4 µg/kg/min), ↑ (at 12 µg/kg/min) | ↑ (at ≥ 8 µg/kg/min) | ↑ (at ≥ 8 µg/kg/min) | |
| Halothane | 3 - 10 | ↓ (at 3 & 5 µg/kg/min) | ↑ | ↑ (at ≥ 5 µg/kg/min) | ||
| Pentobarbital | 2 - 30 | ↑ | ↓ | ↑ | ||
| Cat | Isoflurane | 2.5 - 20 | ↑ | No significant change | ↑ | |
| Isoflurane | 2.5 - 10 | ↑ | ↑ (Systolic) | ↑ | ||
| Horse | Isoflurane | 0.5 - 2.0 | No significant change | ↑ | ↑ | |
| Isoflurane | Titrated to MAP > 70 mmHg | No significant change | ↑ | No significant change in Cardiac Index | ||
| Pig | - | 5 | Not specified | Not specified | Not specified | |
| - | 5, 10, 15 | Not specified | ↑ (at 15 µg/kg/min) | Not specified | ||
| Rabbit | Pentobarbitone | 20 (chronic) | Not specified | Not specified | ↑ (Stroke work) |
Note: "↑" indicates an increase, "↓" indicates a decrease, and "↔" or "No significant change" indicates no statistically significant change. The specific anesthetic used can significantly influence the cardiovascular response to dobutamine.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: Hemodynamic Assessment in Anesthetized Animals
Caption: General experimental workflow for assessing dobutamine's effects.
Dog (Anesthetized, Isoflurane)
-
Animal Model: Healthy Beagle dogs with surgically induced mitral valve insufficiency.
-
Anesthesia: Anesthesia was maintained with isoflurane at end-tidal concentrations of 1.0%, 1.5%, and 2.0%.
-
Drug Administration: Dobutamine was infused successively at 2, 4, 8, and 12 μg/kg/minute for 10 minutes at each dose rate.
-
Hemodynamic Measurements: Aortic and left atrial pressures were recorded via radiotelemetry. A combination of pressure-volume loop analysis and transesophageal echocardiography was used to measure end-systolic elastance, effective arterial elastance, forward stroke volume, heart rate, and cardiac output.
Cat (Anesthetized, Isoflurane)
-
Animal Model: Six healthy adult cats.
-
Anesthesia: Anesthesia was induced with propofol and maintained with isoflurane (1.5 x minimum alveolar concentration).
-
Drug Administration: Dobutamine was infused at progressively increasing rates of 2.5, 5, 10, 15, and 20 μg/kg/minute.
-
Hemodynamic Measurements: Cardiopulmonary measurements were obtained after a stabilization period and at each infusion dose. Heart rate and mean arterial pressure were monitored.
Horse (Conscious)
-
Animal Model: Ten research horses.
-
Drug Administration: Dobutamine was infused at a rate of 2 μg/kg/minute for 10 minutes.
-
Hemodynamic Measurements: Cardiovascular variables were recorded before and after the dobutamine infusion.
Pig (Conscious)
-
Animal Model: Normal conscious pigs and conscious pigs with chronic left ventricular dysfunction.
-
Drug Administration: Intravenous infusions of dobutamine at rates of 1 to 25 μg/kg/minute.
-
Hemodynamic Measurements: Left ventricular function was characterized to measure cardiac output, stroke volume, and heart rate.
Summary of Cross-Species Differences
-
Heart Rate: The chronotropic effect of dobutamine varies significantly across species and with the state of consciousness. In conscious dogs and horses, dobutamine can have minimal or even negative chronotropic effects at lower doses, while in anesthetized animals and at higher doses, it generally increases heart rate. Cats consistently show an increased heart rate in response to dobutamine under anesthesia.
-
Blood Pressure: The effect on mean arterial pressure is also variable. In conscious dogs and horses, dobutamine tends to increase or maintain blood pressure. In anesthetized dogs and pigs, the response can be dose-dependent, with increases observed at higher doses. Anesthetized cats show little change in mean arterial pressure.
-
Cardiac Output: A consistent finding across most species, both conscious and anesthetized, is an increase in cardiac output, which is the primary therapeutic effect of dobutamine. This is primarily driven by the increase in myocardial contractility, leading to an augmented stroke volume.
Conclusion
This compound is a potent inotropic agent that consistently increases cardiac output across a range of animal species. However, its effects on heart rate and blood pressure are more variable and are influenced by the species, the dose administered, and the anesthetic state of the animal. These species-specific differences are critical considerations for researchers using animal models to study cardiovascular physiology and pharmacology. The data and protocols presented in this guide are intended to aid in the design and interpretation of such studies.
References
- 1. Dobutamine infusion in conscious dogs with and without acute myocardial infarction. Effects on systemic hemodynamics, myocardial blood flow, and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
Unveiling Myocardial Ischemia: A Comparative Guide to Dobutamine-Induced Wall Motion Abnormalities
For researchers, scientists, and drug development professionals, understanding the correlation between dobutamine-induced wall motion abnormalities and myocardial ischemia is pivotal for assessing cardiac function and the efficacy of novel therapeutics. This guide provides an objective comparison of dobutamine stress echocardiography (DSE) with other diagnostic modalities, supported by experimental data and detailed protocols.
Dobutamine, a synthetic catecholamine, is a cornerstone of pharmacological stress testing for individuals unable to undergo physical exercise.[1][2] By primarily stimulating β1-adrenergic receptors, dobutamine increases myocardial contractility and heart rate, thereby elevating myocardial oxygen demand.[3][4][5] In the presence of significant coronary artery stenosis, this heightened demand can unmask areas of ischemia, which manifest as new or worsening regional wall motion abnormalities detectable by echocardiography.
Comparative Diagnostic Accuracy
Dobutamine stress echocardiography has demonstrated high sensitivity and specificity in detecting coronary artery disease (CAD). However, its performance can be influenced by factors such as the presence of resting wall motion abnormalities and the specific coronary artery territory affected. The following tables summarize the diagnostic accuracy of DSE in comparison to other noninvasive imaging techniques.
| Performance Metric | Dobutamine Stress Echocardiography (DSE) | Notes |
| Sensitivity | 71% - 96% | Sensitivity can be lower in single-vessel disease, particularly in the left circumflex artery territory. The "biphasic response" can enhance detection in patients with existing wall motion abnormalities. |
| Specificity | 66% - 96% | Specificity may be reduced in patients with resting wall motion abnormalities. |
| Accuracy | 86% - 88% | Overall high accuracy for the detection of significant CAD. |
Table 1: Diagnostic Performance of Dobutamine Stress Echocardiography for Coronary Artery Disease
| Comparison Modality | Sensitivity | Specificity | Key Findings |
| SPECT (Thallium/MIBI) | 76% - 88% | 57% - 93% | DSE shows comparable or higher accuracy than SPECT, especially in patients who cannot exercise adequately. MIBI-SPECT may have lower specificity in women due to a higher incidence of false positives. |
| Dobutamine Stress MRI (DSMR) | 81% - 86.2% | 85.7% - 100% | DSMR demonstrates significantly higher diagnostic accuracy compared to DSE, with increased sensitivity and specificity. |
| Treadmill Exercise Test (TXT) | 60% - 76% | 38% - 75% | DSE is a more accurate diagnostic tool than the treadmill exercise test for identifying CAD. |
Table 2: Head-to-Head Comparison of DSE with Other Noninvasive Tests
The Biphasic Response: A Key Indicator of Viability and Ischemia
In dysfunctional myocardial segments, a "biphasic" response to dobutamine infusion is a powerful indicator of viable, yet ischemic, myocardium. This response is characterized by an initial improvement in wall thickening at low doses of dobutamine, followed by a deterioration of function at higher doses. Recognizing this pattern significantly enhances the detection of myocardial ischemia, with one study showing an increase in detection from 56% with high-dose imaging alone to 98% when the biphasic response was considered.
Experimental Protocols
Dobutamine Stress Echocardiography (DSE) Protocol
A standardized protocol for DSE is crucial for obtaining reliable and reproducible results.
-
Baseline Imaging : Comprehensive 2D echocardiographic images are acquired at rest to assess baseline left ventricular function and identify any pre-existing wall motion abnormalities.
-
Dobutamine Infusion : An intravenous infusion of dobutamine is initiated at a low dose, typically 5 or 10 µg/kg/min.
-
Staged Increments : The dobutamine dose is incrementally increased every 3 to 5 minutes to 10, 20, 30, and up to a maximum of 40 µg/kg/min.
-
Heart Rate Target : The primary endpoint is achieving 85% of the age-predicted maximum heart rate.
-
Atropine Administration : If the target heart rate is not achieved, atropine may be administered in increments to augment the chronotropic response.
-
Continuous Monitoring : Throughout the infusion, the patient's electrocardiogram (ECG), blood pressure, and symptoms are continuously monitored.
-
Image Acquisition : Echocardiographic images are acquired at each stage of the infusion and during the recovery period.
-
Interpretation : The test is considered positive for ischemia if new or worsening regional wall motion abnormalities are observed.
Dobutamine Stress Cardiac MRI (DSMR) Protocol
DSMR follows a similar pharmacological stress protocol to DSE.
-
Baseline Imaging : Cine MRI tomograms are obtained at rest.
-
Dobutamine Infusion : Dobutamine is administered intravenously with a protocol of incremental doses, often up to 40 µg/kg/min.
-
Image Acquisition : MRI images are acquired at each stage of the dobutamine infusion.
-
Analysis : Images are displayed in a cinematographic loop to qualitatively assess for the development of new or worsening regional wall motion asynergy.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dobutamine Tartrate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dobutamine Tartrate, a synthetic catecholamine used in cardiac stress testing and for inotropic support, requires meticulous disposal procedures due to its potential health hazards. Adherence to these protocols is not only a matter of best practice but also a legal requirement.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as a reproductive toxicity hazard (Category 2), suspected of damaging fertility or the unborn child, and is harmful if swallowed, inhaled, or comes into contact with skin[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. The primary governing federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, gloves), must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.
-
Keep the waste in its original container whenever possible. If not feasible, use a compatible, properly labeled, and sealed container. The container must be clearly marked as "Hazardous Waste" and identify the contents.
-
-
Spill Management :
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains or waterways.
-
For liquid spills, absorb the material with an inert substance like diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect the absorbed material and contaminated debris into a suitable, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with alcohol and thoroughly clean with soap and water.
-
-
Final Disposal :
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.
-
It is strictly prohibited to dispose of this chemical down the drain or in the regular trash. The EPA's regulations, particularly the Hazardous Waste Pharmaceutical Final Rule (Subpart P), forbid the sewering of any hazardous waste pharmaceutical.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste, Reproductive Toxin (Category 2) | |
| Personal Protective Equipment (PPE) | Impervious gloves, protective clothing, eye/face protection | |
| Handling Environment | Well-ventilated area or chemical fume hood | |
| Prohibited Disposal Methods | Sewer/drain disposal, mixing with other waste, regular trash | |
| Spill Cleanup Absorbent | Inert material (e.g., diatomite, universal binders) | |
| Container for Disposal | Original container or a compatible, sealed, and clearly labeled hazardous waste container | |
| Final Disposal Route | Approved hazardous waste disposal facility via institutional EHS |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or degradation of this compound. The standard and required procedure is to manage it as hazardous waste for collection and disposal by a licensed facility. Attempting to neutralize the compound without a validated protocol can be dangerous and may violate environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
A logical workflow for the proper and safe disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dobutamine Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Dobutamine Tartrate, a synthetic catecholamine used in cardiac stress testing and for inotropic support, adherence to strict safety protocols is essential to minimize exposure and ensure operational integrity. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Preparation and Compounding | Gloves: Double-gloving with chemotherapy-rated gloves is recommended. Change gloves regularly or if contaminated.[1][2] Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][2] Eye/Face Protection: Safety goggles or a face shield should be worn, especially when there is a risk of splashing.[3] Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator should be used. |
| Administration | Gloves: Wear two pairs of chemotherapy-rated gloves. Gown: A disposable, low-permeability gown is recommended. Eye/Face Protection: Use safety glasses with side shields. |
| Spill Cleanup | Gloves: Double-gloving with chemotherapy-rated gloves. Gown: A disposable, low-permeability gown. Eye/Face Protection: Goggles and a face shield are strongly recommended. Respiratory Protection: For large spills, a full face-piece respirator with appropriate cartridges may be necessary. |
| Waste Disposal | Gloves: Wear two pairs of chemotherapy-rated gloves. Gown: A disposable, low-permeability gown. |
Experimental Protocols: Handling and Disposal
Adherence to standardized procedures is critical for safety and experimental reproducibility. The following protocols outline the step-by-step guidance for handling and disposing of this compound.
Handling this compound:
-
Preparation:
-
Work in a designated and well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to avoid dust formation.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Wash hands thoroughly before putting on gloves and after removing them.
-
-
During Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Use Luer-lock fittings and closed-system drug-transfer devices where possible to minimize the risk of leaks and spills during administration.
-
-
After Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated waste containers.
-
Wash hands thoroughly with soap and water.
-
Disposal of this compound Waste:
-
Segregation:
-
All materials contaminated with this compound, including unused drug, vials, syringes, gloves, gowns, and cleaning materials, should be segregated as hazardous waste.
-
-
Containment:
-
Place all contaminated waste into a clearly labeled, sealed, and leak-proof container. The container should be appropriate for hazardous chemical waste.
-
-
Disposal:
-
Dispose of the hazardous waste in accordance with all applicable national and local regulations. Do not mix with other waste streams.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.
-
Evacuation: For large spills, evacuate all non-essential personnel from the affected area.
-
Containment: If it is safe to do so, contain the source of the spill. For liquid spills, use an absorbent material to collect the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup:
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Clean the spill area thoroughly.
-
-
Disposal: Place all cleanup materials into a labeled, sealed container for disposal as hazardous waste.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
